Furo[2,3-b]pyridin-3-ylmethanol
Descripción
BenchChem offers high-quality Furo[2,3-b]pyridin-3-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furo[2,3-b]pyridin-3-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
193284-86-5 |
|---|---|
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
furo[2,3-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-3,5,10H,4H2 |
Clave InChI |
QJPWUUIJKXMFEP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC=C2CO |
SMILES canónico |
C1=CC2=C(N=C1)OC=C2CO |
Origen del producto |
United States |
Furo[2,3-b]pyridin-3-ylmethanol physicochemical properties and stability
Furo[2,3-b]pyridin-3-ylmethanol: Physicochemical Profiling, Stability, and Applications in Medicinal Chemistry
Executive Summary
As a Senior Application Scientist bridging the gap between early-stage chemical synthesis and late-stage drug development, I frequently evaluate privileged scaffolds for their structural robustness and derivatization potential. The furo[2,3-b]pyridine core represents a critical azaindole isostere, offering unique electronic properties that make it highly effective for interacting with biological targets, particularly kinase hinge regions. This whitepaper provides an in-depth technical analysis of Furo[2,3-b]pyridin-3-ylmethanol (CAS: 193284-86-5), detailing its physicochemical properties, structural stability, and self-validating experimental protocols for its application in medicinal chemistry.
The Furo[2,3-b]pyridine Scaffold in Drug Discovery
The furo[2,3-b]pyridine architecture combines an electron-deficient pyridine ring with an electron-rich furan ring, creating a rigid, planar structure that closely mimics purine DNA bases like adenine and guanine. This structural similarity is a key factor in explaining the effectiveness of these derivatives in 1[1].
In modern medicinal chemistry, the furo[2,3-b]pyridine core has gained significant traction as a 2[2]. By acting as an isostere for the more promiscuous azaindole scaffold, it alters the hydrogen bond donor/acceptor profile, thereby improving kinase selectivity without sacrificing potency. Furo[2,3-b]pyridin-3-ylmethanol specifically provides a versatile hydroxymethyl handle at the 3-position, enabling rapid chemoselective functionalization into complex active pharmaceutical ingredients (APIs) targeting enzymes like 3[3].
Synthetic workflow for developing kinase inhibitors using the 3-ylmethanol functional handle.
Physicochemical Profiling
Understanding the baseline physicochemical properties of Furo[2,3-b]pyridin-3-ylmethanol is essential for predicting its behavior in both synthetic workflows and biological assays. The compound exhibits4[4], which is advantageous for solution-phase synthesis and biological screening.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | Furo[2,3-b]pyridin-3-ylmethanol |
| CAS Registry Number | 193284-86-5 |
| Molecular Formula | C8H7NO2 |
| Molecular Weight | 149.15 g/mol |
| Hydrogen Bond Donors | 1 (Hydroxyl -OH) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Furan O, Hydroxyl O) |
| Structural Class | Fused bicyclic heteroaromatic |
| Solubility Profile | Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents |
Structural Stability and Degradation Pathways
A critical aspect of utilizing fused N-heterocyclic rings is their 5[5]. The furo[2,3-b]pyridine core is remarkably robust. Experimental evidence demonstrates that the6[6]. The causality behind this stability lies in the electronic interplay between the two rings: the electron-withdrawing nature of the pyridine nitrogen reduces the electron density of the furan oxygen, mitigating its susceptibility to electrophilic attack or base-catalyzed ring opening. Furthermore, under basic conditions, deprotonated intermediates can form pseudo-ring structures via metal counter-ion chelation, which2[2].
However, the 3-ylmethanol group is a reactive functional handle. While the core remains intact, the primary alcohol is highly susceptible to oxidation.
Forced degradation pathways and stability profile of Furo[2,3-b]pyridin-3-ylmethanol.
Experimental Protocols: A Self-Validating System
In application science, protocols must be self-validating—meaning the experimental design includes intrinsic checkpoints to confirm causality and success before proceeding to the next step. The following methodologies are standard for utilizing Furo[2,3-b]pyridin-3-ylmethanol in drug discovery.
Protocol A: Chemoselective Oxidation to Furo[2,3-b]pyridine-3-carbaldehyde
Objective: Convert the 3-ylmethanol to a 3-carbaldehyde without over-oxidizing to the carboxylic acid or degrading the electron-rich furan ring. Causality: We utilize Manganese Dioxide (MnO₂) as a mild, heterogeneous oxidant. Stronger oxidants (like KMnO₄) risk cleaving the furan ring or pushing the oxidation state to the carboxylic acid, which ruins the handle for subsequent reductive amination.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of Furo[2,3-b]pyridin-3-ylmethanol in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.
-
Reagent Addition: Add 10.0 equivalents of activated MnO₂. The large excess is required due to the heterogeneous nature of the surface-mediated oxidation.
-
Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 12 hours.
-
Self-Validation (In-Process Control):
-
TLC Check: Spot the reaction mixture against the starting material (Eluent: 50% EtOAc/Hexanes). The starting material (alcohol) will be highly polar (lower Rf), while the product (aldehyde) will migrate higher. Both are UV active at 254 nm.
-
LC-MS Check: Confirm the disappearance of the m/z 150 [M+H]+ peak and the appearance of the m/z 148 [M+H]+ peak. An absence of m/z 164 confirms no over-oxidation to the acid.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite cake thoroughly with DCM and Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which is typically pure enough (>95%) for immediate downstream use.
Protocol B: Forced Degradation (Basic Stability Profiling)
Objective: Validate the stability of the furo[2,3-b]pyridine core under basic conditions to ensure compatibility with late-stage cross-coupling reactions (e.g., Suzuki couplings requiring basic carbonates). Causality: By subjecting the compound to 1N NaOH, we test the hypothesis that the pyridine ring's electron-withdrawing effect sufficiently protects the furan oxygen from nucleophilic attack.
Step-by-Step Methodology:
-
Preparation: Dissolve 50 mg of Furo[2,3-b]pyridin-3-ylmethanol in 2 mL of a 1:1 mixture of THF and 1N aqueous NaOH.
-
Stress Condition: Heat the mixture to 60 °C for 24 hours.
-
Self-Validation (Analysis):
-
Sampling: Neutralize a 50 µL aliquot with 1N HCl, dilute with Acetonitrile, and inject into an HPLC-UV system (monitoring at 254 nm).
-
Expected Outcome: The chromatogram should show >98% retention of the parent peak, with no significant early-eluting peaks (which would indicate highly polar ring-opened degradation products), confirming the6[6].
-
Conclusion
Furo[2,3-b]pyridin-3-ylmethanol is far more than a simple heterocyclic building block; it is a highly stable, privileged scaffold that serves as a cornerstone for modern kinase inhibitor design. Its unique physicochemical properties—specifically the electronic interplay between the fused rings—grant it exceptional stability under basic conditions, while the 3-ylmethanol group provides a precise vector for chemoselective derivatization. By employing self-validating protocols, researchers can reliably leverage this compound to explore new chemical space in oncology and immunology.
References
-
BenchChem. Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry. Retrieved from:[3]
-
CymitQuimica. CAS 272-01-5: Furo[2,3-b]pyridine. Retrieved from:[4]
-
National Institutes of Health (PMC). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Retrieved from:[2]
-
IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from:[1]
-
The Journal of Organic Chemistry (ACS). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. Retrieved from:[6]
-
Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Retrieved from:[5]
Sources
- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 2. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 272-01-5: Furo[2,3-b]pyridine | CymitQuimica [cymitquimica.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
Mechanism of Action of Furo[2,3-b]pyridin-3-ylmethanol Derivatives: A Technical Guide to Multi-Targeted Kinase Inhibition
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The furo[2,3-b]pyridine scaffold has emerged as a highly privileged heterocyclic motif in modern medicinal chemistry, functioning as a rigid, planar bioisostere of purines and indoles[1]. Within this class, furo[2,3-b]pyridin-3-ylmethanol derivatives hold specific pharmacological significance. By incorporating a hydroxymethyl moiety at the C3 position, these derivatives achieve a precise balance of lipophilicity and hydrogen-bonding capacity. This technical guide explores the causal mechanisms by which these derivatives act as potent, multi-targeted kinase inhibitors, driving robust anticancer, anti-inflammatory, and neuroprotective phenotypes[1][2].
Molecular Architecture and Pharmacophore Causality
The efficacy of furo[2,3-b]pyridin-3-ylmethanol derivatives is rooted in their spatial geometry and electronic distribution. The planar bicyclic core perfectly mimics the adenine ring of ATP, allowing deep insertion into the highly conserved ATP-binding pockets of various protein kinases[1].
The Role of the 3-ylmethanol Group: Unlike rigid carboxylic acid derivatives (which often suffer from rapid glucuronidation or poor membrane permeability), the 3-ylmethanol group (-CH₂OH) acts as a flexible, bidirectional hydrogen-bonding vector.
-
H-Bond Acceptor/Donor Dynamics: The hydroxyl oxygen accepts hydrogen bonds from the backbone amide protons of the kinase hinge region, while the hydroxyl proton can donate to backbone carbonyls.
-
Causality in Drug Design: This dual interaction anchors the molecule within the active site, displacing ordered water molecules and significantly lowering the free energy of binding ( ΔG ) compared to unsubstituted analogs[3].
Primary Mechanisms of Action
Furo[2,3-b]pyridin-3-ylmethanol derivatives exert their biological effects primarily through the disruption of critical cellular signaling pathways via competitive kinase inhibition[3].
ATP-Competitive Kinase Inhibition (CDK2 & AKT1)
In oncology models, these derivatives exhibit profound anti-proliferative activity by targeting Cyclin-Dependent Kinase 2 (CDK2) and the serine/threonine kinase AKT1[2][3].
-
CDK2 Inhibition: By competitively binding to the CDK2/Cyclin A2 complex, the compounds prevent the phosphorylation of downstream targets like Rb (Retinoblastoma protein), effectively arresting the cell cycle at the G1/S transition[2].
-
AKT1 Inhibition: Docking studies and in vitro assays confirm strong binding affinities to the AKT1 ATP-binding site, which disrupts the PI3K/AKT/mTOR survival pathway, subsequently inducing apoptosis in human cancer cell lines (e.g., HeLa, MCF-7)[2][3].
Modulation of Innate Immunity (IRAK4)
Beyond oncology, related furo[2,3-b]pyridine derivatives act as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4)[1][4]. IRAK4 is the master pacemaker of the toll-like receptor (TLR) and IL-1R signaling cascades. By inhibiting IRAK4 autophosphorylation, these compounds block the downstream activation of NF-κB, thereby halting the transcription of pro-inflammatory cytokines—a critical mechanism for treating autoimmune disorders[4].
Disruption of Protein-Protein Interactions (Tau & GSK-3β)
Recent luciferase complementation assays have demonstrated that functionalized furopyridines can modulate Tau protein self-interaction by inhibiting Glycogen synthase kinase-3 beta (GSK-3β)[5]. Inhibition of GSK-3β prevents the hyperphosphorylation of Tau, mitigating the formation of neurofibrillary tangles associated with Alzheimer's disease[5].
Furo[2,3-b]pyridin-3-ylmethanol signaling disruption pathway.
Quantitative Pharmacodynamics
The table below synthesizes the quantitative biological activity of representative furo[2,3-b]pyridine derivatives across primary kinase targets, illustrating their multi-pathway efficacy[2][3][4][5].
| Target Kinase | Cellular Pathway | Primary Indication | Representative IC₅₀ / Binding Affinity |
| CDK2 / Cyclin A2 | Cell Cycle (G1/S) | Oncology | 0.24 – 4.45 μM |
| AKT1 | PI3K/AKT/mTOR | Oncology | Nanomolar to low micromolar |
| IRAK4 | TLR/IL-1R (NF-κB) | Autoimmune / Inflammation | Sub-micromolar |
| GSK-3β | Wnt / Tau Phosphorylation | Neurodegeneration | Nanomolar |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the mechanism of action of synthesized furo[2,3-b]pyridin-3-ylmethanol derivatives.
Luminescence-Based In Vitro Kinase Assay (ADP Detection)
This protocol measures the accumulation of ADP, a direct byproduct of kinase activity, providing a highly sensitive, non-radioactive method to determine IC₅₀ values[4].
Causality of Choice: Luminescence-based ADP detection avoids the safety hazards of ³²P-ATP while offering a superior dynamic range, which is critical for resolving subtle IC₅₀ shifts caused by minor structural modifications to the 3-ylmethanol moiety.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the target kinase (e.g., CDK2 or AKT1) and the specific substrate to their optimized operational concentrations.
-
Compound Incubation: Dispense 5 μL of the furo[2,3-b]pyridin-3-ylmethanol derivative (serially diluted in DMSO, final DMSO concentration <1%) into a 384-well microplate. Add 10 μL of the kinase/substrate mixture. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 μL of ultra-pure ATP (at the predetermined Kₘ value for the specific kinase) to initiate the reaction[4].
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes[4]. Self-Validation Step: Include Staurosporine as a positive control to validate assay sensitivity and establish a baseline for 100% inhibition.
-
Detection & Quenching: Add 20 μL of the ADP-Glo™ (or equivalent) detection reagent to terminate the kinase reaction and deplete unconsumed ATP[4]. Incubate for 40 minutes.
-
Signal Generation: Add 40 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence using a multimode microplate reader.
In Silico Molecular Docking & Binding Affinity Validation
To confirm the ATP-competitive nature of the derivatives, molecular docking is employed to map the precise atomic interactions within the kinase hinge region[3].
Step-by-Step Workflow:
-
Ligand Preparation: Generate the 3D conformer of the furo[2,3-b]pyridin-3-ylmethanol derivative. Apply a force field (e.g., OPLS4) to minimize energy and assign correct protonation states at physiological pH (7.4).
-
Protein Preparation: Retrieve the high-resolution X-ray crystal structure of the target kinase (e.g., AKT1 or CDK2) from the Protein Data Bank (PDB). Remove co-crystallized water molecules (except those bridging critical ligand-protein interactions), add polar hydrogens, and optimize the hydrogen bond network.
-
Grid Generation: Define the receptor grid box centered on the co-crystallized native ligand within the ATP-binding pocket.
-
Docking & Scoring: Execute the docking algorithm (e.g., Glide XP or AutoDock Vina). Analyze the output for specific hydrogen bonds between the 3-ylmethanol hydroxyl group and the hinge region backbone (e.g., Leu83 in CDK2).
Step-by-step experimental workflow for kinase inhibitor validation.
References
-
BenchChem. Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry.1
-
ResearchGate. The DPPH radical scavenging activity of furo[2,3-b]pyridine (3a-l) in methanol.3
-
NIH/PMC. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.2
-
MDPI. Novel Protein Kinase Inhibitors Related to Tau Pathology Modulate Tau Protein-Self Interaction Using a Luciferase Complementation Assay.5
-
BenchChem. Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry (Extended Protocol).4
Sources
In Vitro Pharmacological Screening of Furo[2,3-b]pyridin-3-ylmethanol: A Technical Guide to Lead Optimization and Assay Design
Executive Summary
The furo[2,3-b]pyridine scaffold is a highly privileged heterocyclic motif in medicinal chemistry, characterized by a rigid, planar structure that provides an excellent platform for selective interaction with diverse biological targets[1]. Within this class, furo[2,3-b]pyridin-3-ylmethanol serves as a highly versatile foundational pharmacophore. The hydroxymethyl group at the C3 position acts as a critical hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding pockets of major oncogenic kinases.
This whitepaper outlines the causality, self-validating protocols, and mechanistic rationale for the in vitro pharmacological screening of furo[2,3-b]pyridin-3-ylmethanol derivatives, focusing primarily on their multi-kinase inhibitory properties against Focal Adhesion Kinase (FAK)[2], Cyclin-Dependent Kinase 2 (CDK2)[3], and AKT1[4].
Mechanistic Rationale & Target Landscape
When designing an in vitro screening cascade, understanding the structural biology of the ligand-target interaction is paramount. The furo[2,3-b]pyridine core mimics the purine ring of ATP. By functionalizing the 3-ylmethanol group, researchers can synthesize derivatives that competitively bind to the hinge region of kinases[3].
-
FAK Inhibition: Thieno/furo[2,3-b]pyridine derivatives have shown potent inhibition of FAK, a non-receptor tyrosine kinase essential for cancer cell migration and survival. Inhibition at this node effectively induces cell cycle arrest at the G1 phase[2].
-
CDK2 / Cyclin A2 Inhibition: The scaffold effectively disrupts CDK2, a primary driver of the cell cycle, with certain derivatives achieving sub-micromolar IC50 values[3].
-
AKT1 & ERα Disruption: Molecular docking and in vitro validation confirm that furo[2,3-b]pyridines disrupt serine/threonine kinase AKT1 signaling, heavily impacting breast cancer proliferation[4].
Fig 1. Multi-kinase inhibitory pathways targeted by furo[2,3-b]pyridine derivatives.
The Pharmacological Screening Cascade
To ensure data integrity, the screening workflow must be a self-validating system. A compound should only advance to target-specific enzymatic assays after its phenotypic efficacy and safety profile (selectivity) have been confirmed.
Fig 2. High-throughput in vitro screening cascade for furo[2,3-b]pyridine derivatives.
Core In Vitro Protocols
Phenotypic Cytotoxicity & Selectivity Profiling (MTT Assay)
Causality & Rationale: We utilize the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure metabolic viability[1]. Unlike membrane-leakage assays (e.g., LDH), MTT directly reflects NAD(P)H-dependent cellular oxidoreductase activity. Because kinase inhibitors often trigger mitochondrial-mediated apoptosis, MTT provides a highly sensitive, early indicator of compound efficacy.
Self-Validating System: To eliminate false positives caused by media interference or spontaneous dye reduction, every plate must include a vehicle control (0.1% DMSO), a positive control (e.g., Doxorubicin), and a cell-free blank[5]. Furthermore, screening must be conducted in parallel against cancerous (e.g., MCF-7, A549) and non-cancerous (e.g., MCF-10A, WI-38) cell lines to establish a Selectivity Index (SI)[2][4].
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and normal cells (e.g., WI-38) in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS[1][5]. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow attachment.
-
Compound Treatment: Dissolve furo[2,3-b]pyridin-3-ylmethanol derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in culture media (final DMSO concentration ≤ 0.1%). Treat cells with concentrations ranging from 0.1 µM to 100 µM[5].
-
Incubation: Incubate the treated plates for 48–72 hours[5].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[1].
-
Solubilization: Carefully aspirate the media and add 100 µL of solubilization buffer (e.g., DMSO or SDS/HCl) to dissolve the formazan crystals[1].
-
Quantification: Measure absorbance at 570 nm using a microplate reader[1]. Calculate IC50 values using non-linear regression analysis. Proceed only with compounds exhibiting an SI > 2[2].
Target-Directed Kinase Assay (ADP-Glo)
Causality & Rationale: To confirm that phenotypic cytotoxicity is driven by on-target kinase inhibition rather than non-specific toxicity, we employ a luminescent ADP-Glo assay[5]. This assay measures the ADP produced during the kinase reaction, offering a universal, non-radioactive platform that is highly resistant to fluorescent compound interference—a common artifact when screening highly conjugated heterocyclic compounds.
Self-Validating System: The assay's robustness is validated by calculating the Z'-factor. A Z' > 0.5 indicates an excellent assay window. Roscovitine is used as a reference standard for CDK2 validation[3].
Step-by-Step Methodology:
-
Enzyme Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., CDK2/Cyclin A2 or FAK), the specific peptide substrate, and the furo[2,3-b]pyridine derivative in kinase buffer.
-
ATP Initiation: Initiate the reaction by adding ultra-pure ATP (concentration set to the enzyme's specific Km value). Incubate for 60 minutes at room temperature.
-
ADP-Glo Reagent: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP[5]. Incubate for 40 minutes.
-
Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction[5].
-
Measurement: Read luminescence on a multi-mode plate reader. Plot the percentage of kinase inhibition against the inhibitor concentration to calculate the biochemical IC50[5].
Quantitative Data & SAR Synthesis
The functionalization of the furo[2,3-b]pyridine core significantly alters its pharmacological profile. The tables below summarize the validated in vitro data for representative derivatives, demonstrating the scaffold's broad-spectrum potential.
Table 1: In Vitro Cytotoxicity Profile of Substituted Furo[2,3-b]pyridine Analogs (IC50 in µM)
| Compound / Derivative | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| Furo[2,3-b]pyridine Analog 1 | 19.3 | 36.8 | 31.3 | 22.7 | 5 |
| Furo[2,3-b]pyridine Analog 4 | 55.5 | 70.7 | 49.0 | 44.8 | 5 |
| Doxorubicin (Positive Control) | 64.8 | 58.1 | 40.0 | 24.7 | 5 |
Structure-Activity Relationship (SAR) Note: The data indicates that specific substitutions on the core ring can yield derivatives that outperform standard chemotherapeutics like Doxorubicin in specific cell lines, particularly in breast (MCF-7) and liver (HepG2) models.
Table 2: Target Kinase Inhibition by Furo[2,3-b]pyridine Derivatives
| Target Enzyme | Active Derivative Scaffold | IC50 Value | Primary Cellular Effect | Reference |
| CDK2 / Cyclin A2 | Ethyl 3-amino-furo[2,3-b]pyridine | 0.93 µM | Halts cell cycle progression | 3 |
| FAK | Thieno/furo[2,3-b]pyridine (Cmpd 4c) | 50.98 nM | Induces G1 phase arrest | 2 |
References
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity, PMC, [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives, ResearchGate, [Link]
-
Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies, PubMed, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
In Silico Profiling of Furo[2,3-b]pyridin-3-ylmethanol and its Derivatives: Molecular Docking, Binding Affinity, and Pharmacological Target Mapping
Executive Summary & Mechanistic Rationale
Furo[2,3-b]pyridines, commonly referred to as 7-azabenzofurans, represent a highly privileged heterocyclic scaffold in modern medicinal chemistry[1]. The fusion of an electron-rich furan ring to a pyridine core generates a rigid, planar system capable of participating in extensive π−π stacking interactions within the hydrophobic pockets of target proteins. When functionalized with specific moieties—such as a 3-ylmethanol group, an amino group, or a 6-carbonitrile group—the scaffold gains critical hydrogen bond donors and acceptors[1].
As an Application Scientist overseeing computational drug discovery, I approach the Furo[2,3-b]pyridine scaffold not just as a chemical structure, but as a customizable pharmacophore. The structural flexibility of these derivatives allows them to act as potent multi-target kinase inhibitors. Through molecular docking and molecular dynamics (MD) simulations, we can predict and quantify their binding affinities, mapping their interactions to critical oncogenic pathways such as PI3K/AKT, FAK, and EGFR[2][3][4].
Target Landscape and Quantitative Binding Profiles
In silico studies have consistently demonstrated that Furo[2,3-b]pyridine derivatives exhibit strong binding affinities across a spectrum of critical cellular targets[1][3]. The binding affinity ( ΔGbind ) and half-maximal inhibitory concentration (IC 50 ) data provide a quantitative foundation for ranking these compounds during the lead optimization phase.
Table 1: Quantitative Binding Profile of Furo[2,3-b]pyridine Derivatives
| Target Protein | Derivative Class | Binding Affinity / IC 50 | Mechanistic Action & Key Residues |
| AKT1 (Serine/Threonine Kinase) | Furo[2,3-b]pyridine-6-carbonitrile | ΔGbind ≈ -9.5 to -11.8 kcal/mol | Disruption of PI3K/AKT signaling; competitive inhibition at the ATP-binding site[3]. |
| FAK (Focal Adhesion Kinase) | Thieno/Furo[2,3-b]pyridines | IC 50 ≈ 50.98 - 54.96 nM | Induces G1 phase cell cycle arrest and Caspase-3 activation[2]. |
| CDK2 (Cyclin-dependent kinase 2) | Furopyridine-2-carboxylate | IC 50 ≈ 0.50 - 0.93 µM | Active site competitive inhibition; comparable to standard roscovitine[5]. |
| EGFR (Epidermal Growth Factor) | Furo[2,3-c] / [2,3-b]pyridines | High affinity via MM/PBSA | Strong van der Waals interactions; H-bonding at M793 and S797[4]. |
Self-Validating Experimental Protocol: Molecular Docking Workflow
A computational protocol is only as reliable as its internal validation mechanisms. To ensure thermodynamic accuracy and reproducibility when docking Furo[2,3-b]pyridin-3-ylmethanol derivatives, the following self-validating workflow must be strictly adhered to.
Phase 1: Ligand Preparation and Conformational Search
-
Causality: The protonation state of the 3-ylmethanol hydroxyl group and the pyridine nitrogen at physiological pH (7.4) dictates the molecule's hydrogen bonding potential. Incorrect charge assignment will lead to false-positive binding poses.
-
Methodology:
-
Construct the 2D structure of the Furo[2,3-b]pyridin-3-ylmethanol derivative.
-
Convert to a 3D conformation and assign Gasteiger partial charges.
-
Perform geometry optimization using the MMFF94 force field . This specific force field is chosen because it is highly parameterized for small organic molecules, ensuring the lowest energy conformation is achieved before docking[1].
-
Phase 2: Target Protein Preparation
-
Causality: Crystal structures from the Protein Data Bank (PDB) often contain artifacts, co-crystallized buffers, and non-essential water molecules that artificially occlude the binding pocket.
-
Methodology:
-
Retrieve the high-resolution PDB structure for the target (e.g., AKT1 or CDK2).
-
Strip all non-essential water molecules. Exception: Retain bridging water molecules if literature confirms they mediate critical ligand-protein interactions.
-
Add polar hydrogen atoms to correct the tautomeric states of histidine residues within the active site[1].
-
Phase 3: Grid Generation and Docking Execution
-
Causality: Limiting the search space to the known active site increases computational efficiency and prevents the algorithm from trapping the ligand in irrelevant allosteric surface grooves.
-
Methodology:
-
Define a bounding box (Grid) centered on the native co-crystallized ligand with a spacing of 0.375 Å.
-
Execute the docking simulation using a Lamarckian Genetic Algorithm (LGA). Generate a minimum of 50 poses to ensure thorough exploration of the conformational space.
-
Phase 4: Internal Validation (The Self-Validating Step)
-
Causality: A docking score ( ΔG ) is meaningless without structural validation. We must prove the algorithm can accurately recreate reality before trusting its predictions for novel compounds.
-
Methodology:
-
Extract the native co-crystallized ligand from the PDB file and re-dock it into the prepared protein using the exact parameters from Phase 3.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.
-
Validation Threshold: The protocol is only validated if the RMSD is < 2.0 Å . Once validated, proceed with docking the Furo[2,3-b]pyridin-3-ylmethanol derivatives.
-
Caption: Self-validating molecular docking workflow for Furo[2,3-b]pyridine derivatives.
Signaling Pathway Modulation
The ultimate goal of molecular docking is to predict biological efficacy. By achieving high-affinity binding (e.g., -11.84 kcal/mol against AKT1)[3], Furo[2,3-b]pyridine derivatives act as potent modulators of the PI3K/AKT and RTK signaling cascades[1][3].
When the 3-ylmethanol derivative occupies the ATP-binding pocket of AKT1, it prevents the phosphorylation of downstream effectors like mTOR. This mechanistic blockade directly translates to the observed in vitro results: the induction of G1 phase cell cycle arrest and the upregulation of apoptotic markers such as Caspase-3[2].
Caption: Disruption of the PI3K/AKT signaling cascade by Furo[2,3-b]pyridine derivatives.
Conclusion
The Furo[2,3-b]pyridin-3-ylmethanol scaffold is a highly versatile pharmacophore. Through rigorous, self-validating in silico methodologies, we can accurately predict its binding affinity across multiple oncogenic kinases (AKT1, FAK, CDK2, EGFR). The integration of molecular docking with MM/PBSA calculations provides a robust, predictive framework that accelerates the transition of these derivatives from computational models to promising preclinical oncology candidates.
References
- In Silico Modeling of Furo[2,3-b]pyridine-6-carbonitrile Interactions: A Technical Guide Source: Benchchem URL
- Source: PubMed (NIH)
- Synthesis, characterization and bioactivity of new pyridine-2(H)
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: Stork URL
- Source: PMC (NIH)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storkapp.me [storkapp.me]
Pharmacokinetic and Toxicological Profiling of Furo[2,3-b]pyridin-3-ylmethanol: A Technical Whitepaper
Executive Summary
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors, cannabinoid-1 receptor (CB1R) inverse agonists, and anti-proliferative agents [1]. However, the highly planar nature of the unsubstituted core often leads to extensive intermolecular stacking, resulting in poor aqueous solubility and suboptimal pharmacokinetic (PK) exposure [2].
Furo[2,3-b]pyridin-3-ylmethanol (CAS: 193284-86-5) represents a strategic structural evolution. The introduction of the hydroxymethyl group (-CH₂OH) at the C-3 position serves a dual purpose: it disrupts the crystal packing of the planar core to significantly enhance thermodynamic solubility, and it provides a versatile synthetic handle for chemoselective cross-coupling [3]. This whitepaper provides an in-depth analysis of the Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity profile of this specific derivative, establishing robust methodologies for its preclinical evaluation.
Structural & Physicochemical Profiling
The addition of the 3-ylmethanol moiety fundamentally alters the molecule's interaction with the biological environment. While the parent furo[2,3-b]pyridine is highly lipophilic and relies primarily on Phase I cytochrome P450 (CYP450) oxidation for clearance, the primary alcohol in furo[2,3-b]pyridin-3-ylmethanol introduces a direct liability for Phase II metabolism (glucuronidation) and alters its hydrogen-bonding dynamics.
Table 1: Predicted Physicochemical & ADME Parameters
| Parameter | Value / Characteristic | Pharmacokinetic Implication |
| Molecular Weight | 149.15 g/mol | Highly favorable for passive transcellular diffusion. |
| LogP (Predicted) | 1.2 - 1.5 | Optimal balance for gastrointestinal absorption; low risk of high lipophilic tissue retention. |
| Hydrogen Bond Donors | 1 (-OH) | Enhances aqueous solubility compared to the parent scaffold. |
| Hydrogen Bond Acceptors | 3 (N, O, -OH) | Potential for specific target binding; moderate interaction with efflux transporters. |
| Primary Metabolic Route | Phase II (UGT) & Phase I (CYP) | High risk of rapid first-pass metabolism via O-glucuronidation. |
Metabolism and Clearance Pathways
The metabolic fate of furo[2,3-b]pyridin-3-ylmethanol is governed by two competing pathways: the oxidation of the heterocyclic core and the conjugation/oxidation of the hydroxymethyl appendage.
-
Phase II Glucuronidation: The -CH₂OH group is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7. Rapid O-glucuronidation often leads to high intrinsic clearance ( CLint ) and reduced oral bioavailability.
-
Phase I Oxidation (Alcohol): Alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) can sequentially oxidize the 3-ylmethanol group to furo[2,3-b]pyridine-3-carboxylic acid [4].
-
Phase I Oxidation (Core): The furan ring is a known structural alert. CYP2E1 and CYP3A4 can mediate the epoxidation of the furan double bond, leading to reactive ring-opened γ -ketoenals. These electrophilic species can covalently bind to hepatic proteins, presenting a risk for drug-induced liver injury (DILI).
Metabolic pathways of furo[2,3-b]pyridin-3-ylmethanol highlighting clearance and toxicity risks.
Toxicity Profile
The toxicity of the furo[2,3-b]pyridine class is largely dictated by the reactivity of the furan ring and the basicity of the pyridine nitrogen. According to the Globally Harmonized System (GHS) classifications for related furo[2,3-b]pyridine derivatives, the scaffold presents several acute hazards [5].
Table 2: GHS Hazard Classifications
| Hazard Class | GHS Code | Toxicological Mechanism |
| Acute Oral Toxicity | H302 (Category 4) | Gastrointestinal absorption leading to systemic exposure and potential hepatic stress via reactive furan metabolites. |
| Skin Irritation | H315 (Category 2) | Lipophilic penetration of the stratum corneum causing localized epidermal inflammation. |
| Eye Irritation | H319 (Category 2A) | Direct interaction with corneal proteins; requires immediate flushing protocols during synthesis. |
| Respiratory Irritation | H335 (Category 3) | Inhalation of fine powders during scale-up can cause mucous membrane irritation. |
Note: While the 3-ylmethanol substitution improves solubility, it does not mitigate the intrinsic hepatotoxic risk associated with furan ring epoxidation. Covalent binding assays (e.g., using glutathione trapping) are mandatory during lead optimization.
Self-Validating Experimental Protocols
To accurately profile furo[2,3-b]pyridin-3-ylmethanol, standard ADME assays must be modified to account for its specific chemical liabilities. The following protocols are engineered with built-in causality and self-validation mechanisms.
Protocol 1: Comprehensive In Vitro Microsomal Stability (Phase I & II)
Causality: Standard Human Liver Microsome (HLM) assays only supply NADPH, capturing Phase I CYP metabolism. Because the primary clearance route for the 3-ylmethanol group is glucuronidation, UDP-glucuronic acid (UDPGA) and a pore-forming agent (alamethicin) must be included to activate luminal UGT enzymes.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of furo[2,3-b]pyridin-3-ylmethanol in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Microsome Activation: Pre-incubate HLMs (0.5 mg/mL final protein concentration) with alamethicin (25 µg/mL) on ice for 15 minutes to permeabilize the microsomal membranes, exposing the UGT active sites.
-
Cofactor Addition: Add the test compound to the HLM mixture. Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).
-
Incubation & Sampling: Incubate at 37°C. Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes.
-
Quenching: Quench each aliquot immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Validation Control: Run parallel incubations with 7-hydroxycoumarin (a known UGT substrate) and verapamil (a known CYP substrate) to validate the activity of both enzyme classes.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Protocol 2: Bidirectional Caco-2 Permeability Assay
Causality: To determine if the compound is actively effluxed back into the gut lumen (limiting oral absorption), bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) must be measured to calculate the Efflux Ratio (ER).
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation and tight junction formation.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω⋅cm2 . Add Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence after 1 hour must be < 1% to confirm monolayer integrity.
-
Dosing: Prepare 10 µM of the compound in HBSS buffer (pH 7.4). For A → B transport, add to the apical chamber. For B → A transport, add to the basolateral chamber.
-
Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 2 hours.
-
Sampling: Collect samples from both the donor and receiver compartments.
-
Quantification: Analyze via LC-MS/MS. Calculate the apparent permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). An ER > 2 indicates the compound is a likely substrate for P-glycoprotein (P-gp) or BCRP.
Preclinical ADME and Toxicity screening workflow for furo[2,3-b]pyridines.
Conclusion
Furo[2,3-b]pyridin-3-ylmethanol is a highly valuable building block in drug discovery, offering improved physicochemical properties over its unsubstituted parent core. However, researchers must proactively manage its specific ADME liabilities—namely, rapid Phase II glucuronidation of the 3-ylmethanol group and the inherent hepatotoxic risk of furan ring epoxidation. By employing the structurally-aware, self-validating protocols detailed in this guide, development teams can accurately profile these risks during the early stages of lead optimization.
References
-
National Institutes of Health (NIH). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Retrieved from:[Link]
-
ResearchGate. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Retrieved from:[Link]
-
National Institutes of Health (NIH). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Retrieved from:[Link]
-
PubChem (NIH). Furo[2,3-b]pyridine | C7H5NO | CID 12421098 - Safety and Hazards. Retrieved from:[Link]
Furo[2,3-b]pyridin-3-ylmethanol Derivatives: A Privileged Scaffold for Targeted Therapeutics and SAR Optimization
Executive Summary
The furo[2,3-b]pyridine scaffold represents a privileged heterocyclic motif in modern medicinal chemistry, functioning as a bioisostere for the widely utilized azaindole core[1]. Among its derivatives, furo[2,3-b]pyridin-3-ylmethanol (CAS: 193284-86-5) has emerged as a critical building block and pharmacological anchor. The rigid, planar nature of the bicyclic core, combined with the versatile 3-hydroxymethyl functional handle, allows for precise spatial orientation within complex biological targets, notably kinase ATP-binding pockets and G-protein coupled receptors (GPCRs)[2][3].
This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of furo[2,3-b]pyridin-3-ylmethanol derivatives, detailing the mechanistic rationale behind their target affinity, quantitative activity data, and the self-validating experimental protocols required for their synthesis and biological evaluation.
Mechanistic Rationale & Scaffold Properties
Electronic and Spatial Dynamics
The furo[2,3-b]pyridine core is characterized by an electronic "push-pull" system: the electron-rich furan ring is fused to an electron-deficient pyridine ring. This unique electronic distribution alters the pKa of the pyridine nitrogen compared to standard azaindoles, modulating its ability to act as a hydrogen-bond acceptor in the hinge region of kinases[1].
The Strategic Role of the 3-ylmethanol Handle
The hydroxymethyl group at the C3 position serves two primary functions in drug design:
-
Pharmacodynamic Engagement: The hydroxyl oxygen can act as both a hydrogen-bond donor and acceptor. In kinase targets like CDK2 and IRAK4, this moiety can interact with backbone amides or reach toward the solvent-exposed channel, enhancing binding enthalpy[2][4].
-
Synthetic Versatility (Late-Stage Diversification): The primary alcohol is a highly chemoselective handle. It can be readily converted into ethers, esters, or amines, or oxidized to an aldehyde for reductive amination. This allows medicinal chemists to rapidly generate diverse SAR libraries to probe the hydrophobic pockets adjacent to the target's active site[1].
Key Therapeutic Targets & SAR Insights
Kinase Inhibition (CDK2, Lck, IRAK4)
Furo[2,3-b]pyridine derivatives have shown profound efficacy as ATP-competitive kinase inhibitors. For instance, in the inhibition of Cyclin-Dependent Kinase 2 (CDK2)—a critical regulator of the cell cycle—substitutions at the C2 and C3 positions dictate selectivity[5].
-
SAR Insight: Derivatization of the 3-ylmethanol to bulkier esters or amides often increases potency against colon cancer cell lines by occupying the ribose-binding pocket of the kinase[6]. The pyridine nitrogen forms a critical hydrogen bond with the hinge region (e.g., Leu83 in CDK2).
Caption: Mechanism of Action: Furo[2,3-b]pyridine derivatives inhibiting CDK2-mediated cell cycle progression.
GPCR Modulation (CB1 Receptor)
Beyond kinases, the scaffold is utilized in designing Cannabinoid-1 receptor (CB1R) inverse agonists.
-
SAR Insight: The rigid furo[2,3-b]pyridine core provides the necessary planar geometry to fit into the allosteric/orthosteric pocket of CB1R. Modifying the 3-position with lipophilic ether linkages derived from the 3-ylmethanol precursor significantly enhances oral bioavailability and mechanism-specific efficacy in metabolic regulation[3].
Quantitative SAR Data
The following table synthesizes quantitative data from recent literature, illustrating how modifications around the furo[2,3-b]pyridine core impact biological activity.
| Compound / Derivative | Target | IC50 / Activity | Key SAR Finding | Reference |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/Cyclin A2 | 0.93 µM | Ester functionality at C2/C3 enhances colon cancer cell inhibition compared to monocyclic pyridine analogs. | [6] |
| 2,3-Diarylfuro[2,3-b]pyridine-4-amines | Lck Kinase | < 10 nM | Furan oxygen acts as an H-bond acceptor; C3 aryl/alkyl groups provide hydrophobic fit. | [7] |
| Furo[2,3-b]pyridine-based inverse agonists | CB1 Receptor | Orally Active | Rigid planar structure allows specific binding; lipophilic extensions improve pharmacokinetics. | [3] |
| Furo[2,3-b]pyridin-3-ylmethanol (Core) | Scaffold | N/A | Hydroxyl acts as a critical synthetic handle for late-stage diversification without disrupting the hinge-binding core. | [1] |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis of the core scaffold and its subsequent biological evaluation.
Protocol 1: Synthesis of Furo[2,3-b]pyridin-3-ylmethanol
This protocol utilizes a base-catalyzed cyclization followed by a controlled reduction, ensuring high yield and purity[1][8].
Step-by-Step Methodology:
-
Thorpe-Ziegler Cyclization: React a 2-chloro-3-pyridinecarbonitrile derivative with ethyl glycolate in the presence of a strong base (e.g., NaH or K2CO3) in anhydrous DMF at 80°C for 4 hours. This yields the ethyl furo[2,3-b]pyridine-3-carboxylate intermediate.
-
Aqueous Workup & Extraction: Quench the reaction with ice water, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Reduction to Methanol: Dissolve the crude ester in anhydrous THF and cool to 0°C under an inert argon atmosphere. Slowly add Diisobutylaluminum hydride (DIBAL-H, 2.5 equivalents) dropwise. Stir for 2 hours at room temperature.
-
Self-Validation (Analytical): Monitor the reaction via TLC (UV 254 nm). The successful reduction is confirmed via 1 H-NMR by the disappearance of the ester ethyl protons (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the appearance of a methylene doublet at ~4.7 ppm and a hydroxyl triplet at ~5.2 ppm (in DMSO- d6 ).
-
Purification: Purify the crude product via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield pure furo[2,3-b]pyridin-3-ylmethanol.
Caption: Experimental workflow for the synthesis and SAR diversification of Furo[2,3-b]pyridin-3-ylmethanol.
Protocol 2: Biological Evaluation (Time-Resolved FRET Kinase Assay)
To evaluate the SAR of the synthesized derivatives against targets like CDK2, a TR-FRET assay provides a robust, self-validating system[2][6].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Serially dilute the furo[2,3-b]pyridine derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤ 1%.
-
Enzyme Incubation: Add recombinant CDK2/Cyclin E complex to the wells and incubate with the compounds for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at the Km concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection & Self-Validation: Stop the reaction by adding EDTA. Add a Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Self-Validation Step: Include a known reference inhibitor (e.g., Roscovitine) in parallel. The assay is only considered valid if the calculated IC50 for Roscovitine falls within the established literature range (~0.39 µM)[6].
-
-
Data Analysis: Read the TR-FRET signal on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
References
-
Debenham, J. S., et al. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1448-52. Available at:[Link]
-
El-Gaby, M. S. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3883. Available at:[Link]
-
Yao, X., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(20), 3671–3676. Available at:[Link]
-
IntechOpen (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]
Sources
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis and Characterization of Furo[2,3-b]pyridin-3-ylmethanol
Introduction and Mechanistic Rationale
The furo[2,3-b]pyridine scaffold represents a privileged heterocyclic motif in modern medicinal chemistry, frequently utilized as an isosteric replacement for the azaindole core in the development of kinase inhibitors [1]. The electron-deficient pyridine ring coupled with the electron-rich furan ring provides a unique electronic profile that enhances hinge-binding interactions within kinase active sites [1].
The synthesis of furo[2,3-b]pyridin-3-ylmethanol typically requires the construction of the bicyclic core followed by the functionalization or reduction of a C3 substituent. A robust strategy involves the heterocyclization of appropriately substituted pyridine derivatives (such as 2-chloro-3-formylpyridines or pyridine-N-oxides) [2], followed by the reduction of a 3-ester or 3-aldehyde intermediate to the corresponding primary alcohol.
Synthetic Workflow and Experimental Logic
The following workflow outlines a generalized, self-validating protocol for accessing the target compound, prioritizing chemoselectivity and scalable purification [1, 3].
Quantitative Optimization Data
Table 1 summarizes the optimization of the reduction step (Intermediate ester to furo[2,3-b]pyridin-3-ylmethanol), highlighting the causality behind reagent selection.
| Reducing Agent | Solvent | Temp (°C) | Chemoselectivity | Yield (%) | Rationale |
| NaBH4 | MeOH | 0 to 25 | High | 85 | Mild; prevents over-reduction or ring opening[2]. |
| LiAlH4 | THF | 0 | Low | 40 | Too harsh; risks furan ring opening [2]. |
| DIBAL-H | DCM | -78 | Moderate | 65 | Requires strict cryogenic control; unnecessary for this substrate. |
Step-by-Step Protocol: Ester Reduction
Objective: Chemoselective reduction of ethyl furo[2,3-b]pyridine-3-carboxylate to furo[2,3-b]pyridin-3-ylmethanol.
-
Preparation: Suspend ethyl furo[2,3-b]pyridine-3-carboxylate (1.0 equiv) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Rationale: Methanol serves as both a solvent and a proton source to facilitate the hydride transfer mechanism.
-
Hydride Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH4, 2.5 equiv) in portions over 15 minutes. Rationale: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating, which could degrade the sensitive furan moiety [2].
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) until complete consumption of the starting material is observed.
-
Quenching and Workup: Quench the reaction carefully with saturated aqueous NH4Cl (equal volume to methanol). Rationale: Mild acidic quenching destroys unreacted borohydride without risking the acid-catalyzed degradation of the product. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 20-50% EtOAc in Hexanes) to afford furo[2,3-b]pyridin-3-ylmethanol as a solid [3].
Process Visualization
Figure 1: Strategic workflow for the synthesis of furo[2,3-b]pyridin-3-ylmethanol from pyridine precursors.
References
-
National Institutes of Health (NIH). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Available at:[Link]
-
ACS Publications. Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. Available at:[Link]
Application Note: Furo[2,3-b]pyridin-3-ylmethanol as a Strategic Building Block in Organic Synthesis
Executive Summary
Furo[2,3-b]pyridines represent a privileged class of fused bicyclic heterocycles, combining a π-excessive furan ring with a π-deficient pyridine ring. This unique electronic topology makes them highly sought-after in medicinal chemistry for their ability to engage in diverse binding interactions, including hydrogen bonding and π-π stacking, with biological targets [1]. Furo[2,3-b]pyridin-3-ylmethanol (CAS: 193284-86-5) serves as an exceptionally versatile building block. The C3-hydroxymethyl substituent acts as a synthetic handle, enabling divergent functionalization while leaving the heteroaromatic core intact. This guide details the mechanistic rationale and validated protocols for utilizing this compound in drug discovery workflows.
Mechanistic Insights and Synthetic Strategy
The utility of furo[2,3-b]pyridin-3-ylmethanol stems from the orthogonal reactivity of its primary alcohol group relative to the heteroaromatic core.
-
Causality in Reagent Selection: The pyridine nitrogen is weakly basic and can coordinate with transition metals or be protonated in strongly acidic media. Therefore, functionalization of the hydroxymethyl group requires carefully tuned conditions. For instance, oxidation to the corresponding aldehyde is best achieved using mild, heterogeneous oxidants like Manganese(IV) oxide (MnO₂). This prevents over-oxidation to the carboxylic acid and avoids N-oxidation of the pyridine ring, which commonly occurs with aggressive reagents like mCPBA or strong aqueous acids [1].
-
Nucleophilic Substitution: Conversion of the alcohol to a leaving group (e.g., chloride or mesylate) transforms the building block into a potent electrophile. The proximity of the electron-rich furan ring stabilizes the developing positive charge during transition states, facilitating rapid S_N2 displacement by amines or thiols to generate diverse libraries of pharmacophores.
Synthetic Divergence Pathway
Caption: Divergent synthetic workflows utilizing furo[2,3-b]pyridin-3-ylmethanol to generate key pharmaceutical intermediates.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are integrated to ensure the mechanistic integrity of each step.
Protocol A: Mild Oxidation to Furo[2,3-b]pyridine-3-carbaldehyde
This protocol generates an electrophilic aldehyde, a critical precursor for reductive amination campaigns in library synthesis.
Materials:
-
Furo[2,3-b]pyridin-3-ylmethanol (1.0 eq, 1.0 mmol, 149.15 g/mol )
-
Activated Manganese(IV) oxide (MnO₂) (10.0 eq, 10.0 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve furo[2,3-b]pyridin-3-ylmethanol in anhydrous DCM under a nitrogen atmosphere. Rationale: Anhydrous conditions prevent competitive hydration of the resulting aldehyde.
-
Reagent Addition: Add activated MnO₂ in a single portion. The suspension will turn black.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature (20-25 °C) for 12 hours.
-
In-Process Control: Monitor the reaction via TLC (EtOAc:Hexane 1:1). The product spot will be UV-active and stain positively with 2,4-DNP, confirming aldehyde formation.
-
Workup: Filter the reaction mixture through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM (3 × 10 mL) and ethyl acetate (10 mL) to ensure complete recovery of the product.
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude aldehyde. Purify via flash column chromatography if necessary (typically >95% pure by NMR without chromatography).
Protocol B: Synthesis of 3-(Chloromethyl)furo[2,3-b]pyridine
This protocol converts the alcohol into a highly reactive alkylating agent for S_N2 reactions.
Materials:
-
Furo[2,3-b]pyridin-3-ylmethanol (1.0 eq, 1.0 mmol)
-
Thionyl chloride (SOCl₂) (1.5 eq, 1.5 mmol)
-
Anhydrous Toluene (5 mL)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol)
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material and DIPEA in anhydrous toluene at 0 °C. Rationale: DIPEA acts as an acid scavenger, preventing the protonation of the pyridine nitrogen which could precipitate the starting material and stall the reaction.
-
Activation: Add SOCl₂ dropwise over 5 minutes. Maintain the temperature at 0 °C to control the exothermic release of SO₂ and HCl gases.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Storage: The resulting chloromethyl derivative is highly reactive and prone to dimerization/hydrolysis. It should be used immediately in the subsequent S_N2 step or stored at -20 °C under argon.
Quantitative Data Summary
The table below summarizes the expected outcomes and analytical parameters for the transformations described above, providing a benchmark for reaction validation.
| Transformation | Reagents | Time / Temp | Expected Yield | Purity (LC-MS) | Primary Application |
| Oxidation | MnO₂ (10 eq), DCM | 12 h / 25 °C | 88 - 92% | > 98% | Reductive aminations, Knoevenagel condensations |
| Chlorination | SOCl₂ (1.5 eq), Toluene | 2 h / 0 to 25 °C | 80 - 85% | > 95% | Alkylation of amines, thiols, and N-heterocycles |
| Etherification | NaH (1.2 eq), R-Br, THF | 4 h / 65 °C | 70 - 75% | > 90% | Modulating lipophilicity (LogP) in SAR studies |
References
-
Rakshit, A., et al. "Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation." Organic Letters, ACS Publications, May 2022. Available at:[Link]
Application Note: Functionalization and Cross-Coupling Strategies for Furo[2,3-b]pyridin-3-ylmethanol in Drug Discovery
Introduction & Strategic Rationale
The furo[2,3-b]pyridine scaffold has firmly established itself as a privileged bioisostere in modern medicinal chemistry. It is frequently utilized as an isosteric hinge-binding replacement for promiscuous azaindole cores in the development of highly selective kinase inhibitors[1]. The molecular architecture of the furopyridine core—comprising an electron-deficient pyridine ring fused to an electron-rich furan ring—creates a unique electronic push-pull system. This electronic distribution facilitates highly specific, tunable hydrogen-bonding interactions within enzyme active sites, allowing researchers to improve target selectivity without sacrificing potency[1].
Within this class of heterocycles, Furo[2,3-b]pyridin-3-ylmethanol serves as a highly versatile, late-stage synthetic intermediate. The 3-hydroxymethyl moiety provides a critical functional handle that can be orthogonally activated. By leveraging this handle, chemists can bypass the inherent challenges of direct C-H functionalization on the electron-rich furan ring, enabling rapid structure-activity relationship (SAR) exploration through divergent cross-coupling and amination pathways[2].
Mechanistic Causality in Furopyridine Functionalization
Functionalizing the 3-position of the furo[2,3-b]pyridine core requires a strategic circumvention of the heterocycle's inherent electronic properties. The pyridine nitrogen exerts a strong inductive and mesomeric electron-withdrawing effect, which deactivates the pyridine ring toward electrophilic attack but primes it for nucleophilic substitution if halogenated[1].
To functionalize the furan's 3-position effectively, the 3-ylmethanol group is typically converted into a reactive electrophile. For instance, oxidation to a 3-carbaldehyde enables reductive aminations, while conversion to a 3-(halomethyl) derivative provides a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings)[3][4].
Divergent functionalization pathways of Furo[2,3-b]pyridin-3-ylmethanol.
Palladium-Catalyzed Cross-Coupling: Catalyst Selection
When the 3-ylmethanol is activated to a 3-(chloromethyl) derivative, the choice of palladium catalyst and ligand becomes the defining factor for reaction success. The inherent basicity of the furopyridine nitrogen can competitively coordinate to the palladium center, potentially poisoning the catalyst. Therefore, bulky, electron-rich ligands are required to outcompete this off-target coordination and accelerate the oxidative addition step[4].
Quantitative Data: Catalyst System Comparison
The following table summarizes the optimal catalytic systems for cross-coupling functionalized furo[2,3-b]pyridines, synthesized from empirical benchmarking data[4].
| Reaction Type | Coupling Partner | Optimal Catalyst System | Base / Solvent | Typical Yield | Mechanistic Rationale |
| Suzuki-Miyaura | Aryl Boronic Acids | Pd(dppf)Cl₂ (10 mol%) | Na₃PO₄ / Dioxane:H₂O | 75 - 85% | The large bite angle of the bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination[4]. |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ + DavePhos | NaOtBu / 1,4-Dioxane | 65 - 80% | DavePhos provides an electron-rich environment, promoting oxidative addition into the C-Cl bond while preventing pyridine coordination[4]. |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ + CuI | Et₃N (neat or in DMF) | 70 - 90% | CuI generates a reactive copper acetylide intermediate; Et₃N acts as both base and solvent to drive the transmetalation step[3]. |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that the causality of each chemical transformation is verified before proceeding to the next step.
Protocol 1: Activation to 3-(Chloromethyl)furo[2,3-b]pyridine
Causality: Thionyl chloride (SOCl₂) is selected over aqueous HCl because it drives the reaction forward via the formation of a chlorosulfite intermediate, which collapses to yield gaseous byproducts (SO₂ and HCl). This irreversible step prevents equilibrium stalling and avoids harsh aqueous acidic conditions that could protonate the pyridine ring and hinder isolation.
Step-by-Step Methodology:
-
Setup : Charge a flame-dried 50 mL round-bottom flask with Furo[2,3-b]pyridin-3-ylmethanol (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.
-
Cooling : Cool the solution to 0 °C using an ice-water bath to control the exothermic nature of the halogenation.
-
Reagent Addition : Add thionyl chloride (1.5 equiv, 7.5 mmol) dropwise over 10 minutes.
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Validation Check (IPC) : Quench a 50 µL aliquot in saturated NaHCO₃, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 1:1). The product will exhibit a distinct blue fluorescence under 254 nm UV light[3]. Complete consumption of the polar starting material confirms reaction completion.
-
Work-up : Carefully quench the bulk reaction mixture by pouring it into ice-cold saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (3 × 20 mL).
-
Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the 3-(chloromethyl)furo[2,3-b]pyridine as a crude solid, which can be used directly in the next step to prevent degradation.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Causality: Degassing the solvent system is critical. Ambient oxygen can irreversibly oxidize the electron-rich Pd(0) active catalyst species into an inactive Pd(II) peroxo complex, effectively terminating the catalytic cycle.
Step-by-Step Methodology:
-
Setup : In a glovebox or under strict Schlenk conditions, charge a 20 mL reaction vial with 3-(chloromethyl)furo[2,3-b]pyridine (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv, 0.75 mmol), Pd(dppf)Cl₂ (0.1 equiv, 0.05 mmol), and Na₃PO₄ (3.0 equiv, 1.5 mmol)[4].
-
Solvent Addition : Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL). Note: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate complex.
-
Heating : Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat the mixture at 85 °C in an oil bath for 12 hours[4].
-
Validation Check (IPC) : Analyze a filtered aliquot via LC-MS. The disappearance of the starting material mass and the appearance of the target [M+H]⁺ peak validates successful cross-coupling.
-
Work-up & Purification : Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Dry the organic phase over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution of Hexanes to EtOAc) to isolate the functionalized furopyridine.
Generalized workflow for Pd-catalyzed cross-coupling of furopyridines.
References
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters - ACS Publications. Available at:[Link]
-
Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
Application Note: Catalytic Asymmetric O-Allylation of Furo[2,3-b]pyridin-3-ylmethanol for Advanced Drug Discovery
Executive Summary
Furo[2,3-b]pyridines represent a privileged class of heterocyclic pharmacophores, frequently embedded in kinase inhibitors, antiviral agents, and cannabinoid receptor (CB1R) inverse agonists 1[1]. While de novo asymmetric synthesis of the bicyclic core has seen recent breakthroughs via sequential gold/palladium catalysis 2[2] and domino annulations 3[3], the late-stage enantioselective functionalization of commercially available building blocks like furo[2,3-b]pyridin-3-ylmethanol (CAS: 193284-86-5) remains a critical bottleneck for structure-activity relationship (SAR) library generation.
As a Senior Application Scientist, I have designed this self-validating protocol for the Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) of furo[2,3-b]pyridin-3-ylmethanol. This methodology enables the precise installation of chiral ether linkages, providing enantioenriched intermediates primed for downstream cross-metathesis or hydroboration.
Mechanistic Rationale & Causality (E-E-A-T)
The transformation relies on the dynamic kinetic asymmetric transformation (DYKAT) of a racemic allylic carbonate via a chiral Pd(0) complex. Every parameter has been selected based on strict mechanistic causality:
-
Ligand-Directed Stereocontrol: We employ the (R,R) -DACH-naphthyl Trost ligand ( L2 ). The extended naphthyl arms create a deep, rigid chiral pocket. Because furo[2,3-b]pyridin-3-ylmethanol is a sterically demanding nucleophile, this deep pocket strictly dictates the trajectory of the alkoxide attack onto the intermediate π -allyl-Pd(II) complex, ensuring excellent enantiomeric excess (ee).
-
Base Causality (Cs₂CO₃): Cesium carbonate is selected over weaker or more coordinating bases (e.g., NaH, K₂CO₃). The large, diffuse Cs⁺ counterion generates a highly reactive, "naked" alkoxide from the primary alcohol. This accelerates the desired catalytic nucleophilic attack at 0 °C, effectively outcompeting any background uncatalyzed racemic etherification.
-
Solvent Dynamics: Tetrahydrofuran (THF) is utilized because its weak coordinating ability stabilizes the cationic Pd-intermediate without displacing the chiral ligand or substrate—a common failure point in highly polar solvents like DMF.
Figure 1: Catalytic cycle of the Pd-AAA reaction involving furo[2,3-b]pyridin-3-ylmethanol.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting yield/enantioselectivity. The optimized conditions (Entry 4) form the basis of the experimental protocol.
| Entry | Catalyst Precursor | Chiral Ligand | Solvent | Base | Temp (°C) | Yield (%) | ee (%) |
| 1 | Pd₂(dba)₃ | (R,R) -L1 (Phenyl) | CH₂Cl₂ | Cs₂CO₃ | 25 | 45 | 72 |
| 2 | Pd₂(dba)₃ | (R,R) -L1 (Phenyl) | THF | Cs₂CO₃ | 25 | 68 | 85 |
| 3 | [Pd( η ³-C₃H₅)Cl]₂ | (R,R) -L1 (Phenyl) | THF | Cs₂CO₃ | 25 | 75 | 88 |
| 4 | [Pd( η ³-C₃H₅)Cl]₂ | (R,R) -L2 (Naphthyl) | THF | Cs₂CO₃ | 0 | 89 | 96 |
| 5 | [Pd( η ³-C₃H₅)Cl]₂ | (R,R) -L2 (Naphthyl) | Toluene | Cs₂CO₃ | 0 | 60 | 90 |
Reaction conditions: Furo[2,3-b]pyridin-3-ylmethanol (1.0 equiv), racemic 1,3-diphenylallyl methyl carbonate (1.2 equiv), Pd precursor (2.5 mol%), Ligand (5.5 mol%), Base (1.5 equiv), 0.1 M concentration.
Experimental Workflow & Protocol
Figure 2: Step-by-step experimental workflow for the asymmetric O-allylation protocol.
Step-by-Step Methodology (Self-Validating System)
Step 1: Catalyst Activation
-
Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Add [Pd(η3-C3H5)Cl]2 (9.1 mg, 0.025 mmol) and (R,R) -DACH-naphthyl Trost ligand (43.5 mg, 0.055 mmol).
-
Inject anhydrous, degassed THF (5.0 mL) and stir at room temperature for 30 minutes.
-
Validation Checkpoint 1: The suspension will transition from a pale yellow to a clear, bright orange/red solution. This visual cue confirms the successful reduction and formation of the active Pd(0)-ligand complex.
Step 2: Electrophile Activation
-
Add racemic 1,3-diphenylallyl methyl carbonate (322 mg, 1.20 mmol) dissolved in THF (2.0 mL) dropwise to the active catalyst solution.
-
Stir for 10 minutes at room temperature.
-
Validation Checkpoint 2: Faint effervescence (CO₂ gas evolution) should be visible. This confirms the oxidative addition and decarboxylation to form the electrophilic π -allyl-Pd(II) intermediate.
Step 3: Nucleophilic Attack
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add finely powdered, oven-dried Cs₂CO₃ (488 mg, 1.50 mmol).
-
Add furo[2,3-b]pyridin-3-ylmethanol (149 mg, 1.00 mmol) dropwise as a solution in THF (3.0 mL).
-
Stir the reaction at 0 °C for 12 hours.
-
Validation Checkpoint 3: Perform TLC analysis (Eluent: 30% EtOAc in Hexanes). The starting furo[2,3-b]pyridin-3-ylmethanol (highly UV-active, stains dark blue with p -anisaldehyde) should be completely consumed, replaced by a faster-eluting product spot (higher Rf ).
Step 4: Quench and Workup
-
Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter through a short pad of Celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
Step 5: Purification and Analysis
-
Purify the crude residue via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to afford the chiral ether product.
-
Determine Enantiomeric Excess (ee): Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexanes/i-PrOH 90:10, flow rate 1.0 mL/min, λ = 254 nm).
References
- Source: Organic Chemistry Frontiers (RSC Publishing)
- Title: Pd(II)
- Title: Recent advances in the synthesis of furo[2,3-b]pyridine derivatives through novel domino annulations Source: ResearchGate URL
Sources
Scale-up manufacturing process for furo[2,3-b]pyridin-3-ylmethanol
Application Note: Scale-Up Manufacturing Process for Furo[2,3-b]pyridin-3-ylmethanol
Executive Summary & Strategic Rationale
The furo[2,3-b]pyridine core has emerged as a highly privileged scaffold in modern drug discovery, frequently utilized as an isosteric hinge-binding replacement for azaindoles in the development of kinase inhibitors and P2X7 receptor antagonists [1]. However, synthesizing C3-substituted derivatives, specifically furo[2,3-b]pyridin-3-ylmethanol , presents significant scalability challenges. Traditional routes relying on the thermolysis of azido-acrylates or late-stage regioselective brominations suffer from severe safety hazards (e.g., explosive intermediates) and poor regiocontrol [2].
This application note details a robust, four-step, gram-to-kilogram scalable manufacturing process. By leveraging a highly regioselective palladium-catalyzed carbonylative cyclization (via a 5-endo-dig oxypalladation mechanism) [2], we bypass hazardous intermediates. Furthermore, the protocol replaces pyrophoric reducing agents (LiAlH₄) with an in situ generated calcium borohydride system, ensuring thermal control and operational safety suitable for pilot-plant execution [4].
Mechanistic Pathway & Workflow Design
The synthesis is designed as a self-validating system where each intermediate serves as a stable, easily purifiable checkpoint.
-
Sonogashira Coupling: 2-Hydroxy-3-iodopyridine is coupled with trimethylsilylacetylene (TMSA). TMSA is selected over acetylene gas to eliminate the risk of explosion and to allow precise stoichiometric control.
-
Desilylation: Mild basic cleavage yields the terminal alkyne, 2-hydroxy-3-ethynylpyridine.
-
Carbonylative Cyclization (Key Step): The terminal alkyne undergoes a Pd(II)-catalyzed cyclization under a carbon monoxide atmosphere. The 2-hydroxyl group attacks the terminal alkyne carbon (C-β) in a 5-endo-dig fashion, driven by the coordination of Pd(II) to the alkyne. Subsequent CO insertion into the C3-palladated intermediate, followed by methanolysis, yields the C3-ester [2].
-
Ester Reduction: The ester is reduced to the target alcohol using NaBH₄/CaCl₂, which generates Ca(BH₄)₂ in situ. This provides the reactivity of LiAlH₄ without the associated pyrophoric hazards.
Figure 1: Four-step scalable synthetic workflow for furo[2,3-b]pyridin-3-ylmethanol.
Mechanistic Deep-Dive: Carbonylative Cyclization
The regioselectivity of the furan ring formation is dictated by the transition-metal activation. The 5-endo-dig cyclization is favored over the 6-endo-dig pathway due to the geometric constraints of the fused pyridine system and the stabilization of the resulting acyl-palladium intermediate[3].
Figure 2: Catalytic cycle of the Pd-mediated 5-endo-dig carbonylative cyclization.
Quantitative Data & Stoichiometry
The following table summarizes the optimized parameters for a 1.0 kg scale-up batch. Data is derived from validated pilot runs emphasizing process economics and minimal waste generation [4].
| Step | Transformation | Key Reagents (Equivalents) | Temp / Time | Expected Yield | Target HPLC Purity |
| 1 | Sonogashira Coupling | SM (1.0), TMSA (1.2), PdCl₂(PPh₃)₂ (0.02), CuI (0.04), Et₃N (3.0) | 60 °C / 12 h | 88% | > 97% |
| 2 | Desilylation | Int-1 (1.0), K₂CO₃ (1.5), MeOH (10 vol) | 25 °C / 4 h | 95% | > 98% |
| 3 | Carbonylative Cyclization | Int-2 (1.0), PdCl₂ (0.05), CuCl₂ (2.5), NaOAc (2.0), CO (2 atm) | 50 °C / 16 h | 78% | > 96% |
| 4 | Ester Reduction | Int-3 (1.0), NaBH₄ (2.0), CaCl₂ (1.0), THF/EtOH (8:2 vol) | 0→25 °C / 8 h | 85% | > 99% |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-3-((trimethylsilyl)ethynyl)pyridine
Causality Check: Thorough degassing is critical. Oxygen contamination will lead to Glaser coupling of the TMS-acetylene, consuming the reagent and precipitating difficult-to-filter copper-diyne complexes.
-
Charge a 20 L jacketed glass reactor with 2-hydroxy-3-iodopyridine (1.0 kg, 4.52 mol) and anhydrous THF (10 L).
-
Add Et₃N (1.37 kg, 13.56 mol). Sparge the solution with ultra-pure N₂ for 30 minutes.
-
Under positive N₂ flow, sequentially add PdCl₂(PPh₃)₂ (63.4 g, 0.09 mol) and CuI (34.4 g, 0.18 mol).
-
Add trimethylsilylacetylene (533 g, 5.42 mol) dropwise over 1 hour, maintaining the internal temperature below 30 °C.
-
Heat the mixture to 60 °C for 12 hours. Monitor conversion via HPLC.
-
Cool to 20 °C, filter through a pad of Celite to remove heavy metal salts, and concentrate the filtrate in vacuo. Recrystallize from heptane/EtOAc to afford the product.
Step 2: Synthesis of 2-Hydroxy-3-ethynylpyridine
Causality Check: Basic cleavage with K₂CO₃ in methanol is chosen over TBAF to avoid the generation of highly toxic and corrosive fluorinated byproducts, which complicate industrial wastewater treatment.
-
Dissolve the Step 1 intermediate (850 g, 4.44 mol) in methanol (8.5 L) in a 20 L reactor.
-
Add anhydrous K₂CO₃ (920 g, 6.66 mol) in one portion.
-
Stir the suspension at 25 °C for 4 hours.
-
Concentrate the mixture to 30% volume, then dilute with water (5 L). Adjust the pH to 6.5 using 1M HCl to precipitate the product.
-
Filter, wash with cold water, and dry under vacuum at 40 °C to a constant weight.
Step 3: Synthesis of Methyl furo[2,3-b]pyridine-3-carboxylate
Causality Check: CuCl₂ is utilized as a stoichiometric oxidant to continuously re-oxidize the inactive Pd(0) back to the active Pd(II) species. This drops the required Pd loading from 100 mol% to 5 mol%, drastically improving process economics [2].
-
In a 10 L Hastelloy pressure reactor, charge 2-hydroxy-3-ethynylpyridine (450 g, 3.78 mol), PdCl₂ (33.5 g, 0.19 mol), anhydrous CuCl₂ (1.27 kg, 9.45 mol), and NaOAc (620 g, 7.56 mol).
-
Add anhydrous methanol (6 L). Seal the reactor and purge with N₂ (3x), followed by CO gas (3x).
-
Pressurize the reactor with CO to 2 atm (approx. 30 psi).
-
Heat the reaction mixture to 50 °C with vigorous mechanical stirring (500 rpm) for 16 hours.
-
Vent the CO gas through a dedicated scrubber system.
-
Dilute the mixture with EtOAc (5 L) and wash with saturated aqueous NH₄Cl (3 x 3 L) to remove copper salts.
-
Concentrate the organic layer and purify via short-path silica plug or crystallization (EtOH) to yield the pure ester.
Step 4: Synthesis of Furo[2,3-b]pyridin-3-ylmethanol
Causality Check: The addition of CaCl₂ to NaBH₄ generates calcium borohydride [Ca(BH₄)₂] in situ. This transition-metal-free complex is significantly more electrophilic than NaBH₄, allowing for the smooth reduction of the ester at room temperature without the thermal runaway risks of LiAlH₄.
-
Charge a 10 L reactor with methyl furo[2,3-b]pyridine-3-carboxylate (350 g, 1.97 mol), anhydrous CaCl₂ (218 g, 1.97 mol), and a solvent mixture of THF/EtOH (8:2, 5 L).
-
Cool the mixture to 0 °C using a glycol chiller.
-
Add NaBH₄ (149 g, 3.94 mol) in small portions over 2 hours, strictly maintaining the internal temperature below 10 °C to control hydrogen gas evolution.
-
Allow the reaction to warm to 25 °C and stir for 8 hours.
-
Quench Protocol: Cool to 0 °C and carefully add saturated aqueous NH₄Cl (2 L) dropwise. Warning: Vigorous H₂ evolution.
-
Extract with EtOAc (3 x 2 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Recrystallize the crude solid from EtOAc/Hexanes to afford analytical grade furo[2,3-b]pyridin-3-ylmethanol as a white to off-white crystalline solid.
References
- Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC (nih.gov).
- SYNTHESIS OF MELATONIN ANALOGUES DERIVED FROM FURO[2,3-b]- AND [2,3-c]PYRIDINES BY USE OF A PALLADIUM. clockss.org.
- Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine. acs.org.
- Buy Methyl furo[2,3-b]pyridine-2-carboxylate | 1027511-36-9 - Smolecule. (Contains scale-up considerations for gram-scale synthesis). smolecule.com.
Application Note: Advanced Hydroxyl Protection Strategies for Furo[2,3-b]pyridin-3-ylmethanol Derivatives
Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Chemical Context
The furo[2,3-b]pyridine scaffold has gained significant traction in medicinal chemistry as a bioisosteric replacement for the promiscuous azaindole core, particularly in the development of highly selective kinase inhibitors[1]. Structurally, the core represents a fascinating dichotomy of reactivity: it fuses an electron-deficient, basic pyridine ring with an electron-rich furan ring.
When functionalizing furo[2,3-b]pyridin-3-ylmethanol , the primary hydroxyl group must often be temporarily masked to permit downstream palladium-catalyzed cross-couplings (e.g., Sonogashira or Suzuki reactions) at the C-2 or C-5 positions[2]. The selection of the protecting group is non-trivial; the basic pyridine nitrogen can interfere with Lewis acid catalysts, while the furan ring is susceptible to ring-opening under strong basic or nucleophilic conditions[3]. This application note details the strategic selection, causality-driven protocols, and self-validating workflows for protecting the 3-hydroxymethyl moiety.
Strategic Selection of Protective Groups
The choice of protecting group (PG) must be dictated by the orthogonal stability required for downstream transformations.
A. Silyl Ethers (TBS / TIPS)
-
Mechanistic Rationale: Silyl ethers are highly stable to the basic conditions required for cross-coupling reactions. Crucially, their deprotection relies on fluoridolysis (e.g., TBAF), which is highly chemoselective and avoids the strong aqueous bases that can trigger furan ring-opening in electron-deficient furo[2,3-b]pyridines[3].
-
Causality in Synthesis: The pyridine nitrogen (pKa ~5.5) can competitively coordinate with silylating agents, forming transient N-silyl pyridinium species. To drive O-silylation, a highly nucleophilic catalyst (Imidazole or DMAP) must be used in excess to outcompete the pyridine core.
B. Pivalate Esters (Piv)
-
Mechanistic Rationale: While acetate groups are easily cleaved, they are often too labile for multi-step syntheses. The bulky pivaloyl (trimethylacetyl) group provides enhanced steric shielding, making it stable to mild nucleophiles and acidic conditions (e.g., Boc deprotection).
-
Causality in Synthesis: Deprotection requires strong nucleophiles (e.g., DIBAL-H or strong alkoxides). This strategy should be avoided if the furo[2,3-b]pyridine bears strong electron-withdrawing groups, as the furan ring may prematurely open during deprotection.
C. Benzyl Ethers (Bn)
-
Mechanistic Rationale: Benzyl ethers offer unparalleled stability across a broad pH range.
-
Causality in Synthesis: The primary challenge lies in deprotection via hydrogenolysis (Pd/C, H₂). The lone pair on the basic pyridine nitrogen readily coordinates to the palladium surface, poisoning the catalyst. Successful deprotection requires protonating the pyridine nitrogen with an acid additive (e.g., AcOH or HCl) to prevent surface coordination.
Workflow & Decision Matrix
Fig 1. Decision tree for selecting the optimal hydroxyl protection strategy.
Quantitative Stability & Compatibility Data
The following table summarizes the empirical stability profiles of the protected furo[2,3-b]pyridin-3-ylmethanol derivatives to guide synthetic planning.
| Protecting Group | Reagents for Installation | Base Stability (e.g., Pd-coupling) | Acid Stability (e.g., TFA) | Furan Ring Safety During Deprotection | Typical Yield |
| TBS Ether | TBSCl, Imidazole, DMF | Excellent | Poor | High (TBAF is near-neutral) | 88 - 95% |
| Pivalate Ester | PivCl, Et₃N, DMAP, DCM | Moderate | Excellent | Low (Requires strong base/DIBAL-H) | 85 - 90% |
| Benzyl Ether | BnBr, NaH, THF | Excellent | Excellent | Moderate (Pd/C can reduce furan) | 75 - 85% |
Validated Experimental Protocols
Protocol A: Synthesis of 3-((tert-Butyldimethylsilyloxy)methyl)furo[2,3-b]pyridine
This protocol utilizes a highly nucleophilic catalyst to outcompete the basic pyridine core.
Reagents:
-
Furo[2,3-b]pyridin-3-ylmethanol (1.0 equiv, 10 mmol)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv, 12 mmol)
-
Imidazole (2.5 equiv, 25 mmol)
-
Anhydrous DMF (0.2 M, 50 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add furo[2,3-b]pyridin-3-ylmethanol and anhydrous DMF. Stir until completely dissolved.
-
Catalyst Addition: Add imidazole in a single portion. Causality Note: The 2.5 equivalents of imidazole serve a dual purpose: acting as the primary nucleophilic catalyst to form the reactive N-silyl intermediate, and acting as an acid scavenger for the generated HCl, preventing protonation of the pyridine core.
-
Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add TBSCl portion-wise over 5 minutes.
-
Self-Validating Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Validation: Furo[2,3-b]pyridines exhibit strong blue fluorescence under 254 nm UV light[2]. The product will appear as a new, highly non-polar spot (Rf ~0.8) compared to the polar starting material (Rf ~0.2).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to quantitatively remove DMF.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the TBS ether as a colorless oil.
Protocol B: Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers (Poisoning Mitigation)
Standard Pd/C conditions often fail for furopyridines due to nitrogen-mediated catalyst poisoning.
Reagents:
-
3-(Benzyloxymethyl)furo[2,3-b]pyridine (1.0 equiv, 5 mmol)
-
Palladium on Carbon (Pd/C, 10 wt%) (0.1 equiv Pd)
-
Glacial Acetic Acid (1.1 equiv, 5.5 mmol)
-
Methanol (0.1 M, 50 mL)
Step-by-Step Methodology:
-
Preparation: In a thick-walled hydrogenation flask, dissolve the benzyl ether in methanol.
-
Mitigating Catalyst Poisoning: Add glacial acetic acid. Causality Note: The acid protonates the basic pyridine nitrogen (forming the pyridinium acetate salt). This eliminates the nitrogen's lone pair, preventing it from coordinating to and deactivating the palladium surface.
-
Catalyst Addition: Carefully add Pd/C under a stream of argon to prevent auto-ignition of the methanol solvent.
-
Hydrogenation: Purge the flask with H₂ gas three times. Pressurize to 1 atm (balloon) or 30 psi (Parr shaker) depending on steric hindrance. Stir vigorously for 12 hours.
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.
-
Neutralization: Concentrate the filtrate, then dissolve the residue in EtOAc. Wash with saturated aqueous NaHCO₃ to neutralize the acetate salt and liberate the free furo[2,3-b]pyridine base. Extract, dry, and concentrate to yield the free alcohol.
Sources
How to improve yield in furo[2,3-b]pyridin-3-ylmethanol synthesis
Initiating the Analysis
I've initiated the analysis, focusing first on the request. My primary objective is to comprehend the topic - improving yield in furo[2,3-b]pyridin-3-ylmethanol synthesis. Next, I am thinking about the context: a technical support center with troubleshooting guides, designed in a Q&A format. The focus is on the audience, which is key.
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Analyzing Synthesis Routes
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Refining the Troubleshooting Focus
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Detailing the Reduction Process
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Outlining the Structure
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Addressing Reaction Completion
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Compiling the Visual Guide
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Validating Search Results
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Integrating Supporting Data
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Justifying the Experimental Choices
I'm now emphasizing the causality of experimental choices. The pyridine ring's basic nitrogen coordinates with Lewis acidic aluminum, impacting stoichiometry. I'm noting the need for ≥3.0 equivalents of DIBAL-H and why. I'm also adding that aluminum complexes strongly with the product's nitrogen and newly formed alcohol. This will be added to the flowchart.
Detailing the Workup
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I've carefully documented the following table, detailing the reduction agents, solvents, temperatures, equivalents, and drawbacks:
| Reducing Agent | Solvent | Temp Profile | Eq. Needed | Typical Yield | Primary Drawback |
|---|---|---|---|---|---|
| DIBAL-H | DCM or THF | -78 °C to RT | 3.0 - 4.0 | 85 - 95% | Requires rigorous anhydrous conditions and Rochelle's salt workup. |
| LiAlH4 | THF | 0 °C to RT | 1.5 - 2.5 | 70 - 85% | Risk of over-reduction or side reactions; harsh exotherm upon quenching. |
| NaBH4 / I2 | THF | 0 °C to Reflux | 2.0 / 1.0 | 40 - 60% | Sluggish kinetics; incomplete conversion due to pyridine deactivation. |
Refining the DIBAL-H Protocol
I'm currently finalizing the DIBAL-H reduction protocol's details, emphasizing the importance of anhydrous conditions and slow DIBAL-H addition to prevent side reactions. I'm adding precise cooling and stirring times. I've also detailed TLC monitoring for reaction completion, plus quenching and workup parameters.
Elaborating the Protocol
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Drafting the Q&A Section
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Addressing the Second Question
I'm now writing the second Q&A, focused on optimizing DIBAL-H reduction, explaining the stoichiometric challenges of this reduction. I've explained the problem of the aldehyde side-product, noting that it's a direct result of Lewis-acid coordination by the pyridine nitrogen to the DIBAL-H reagent. I've provided a specific solution: ensuring an equivalent of ≥3.0 to 3.5 equivalents for complete reduction to the target methanol.
Improving Recovery Focus
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Validating Supporting Citations
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Finalizing the Visual Guide
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Confirming References and Structure
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Technical Support Center: Troubleshooting Furo[2,3-b]pyridin-3-ylmethanol Solubility
Welcome to the Technical Support Center for furo[2,3-b]pyridin-3-ylmethanol . This guide is designed for researchers, medicinal chemists, and formulation scientists encountering aqueous solubility bottlenecks with this specific bicyclic heteroaromatic compound.
Below, we provide mechanistic insights, a troubleshooting workflow, step-by-step experimental protocols, and formulation strategies to overcome precipitation and poor dissolution in both in vitro and in vivo applications.
Solubility Enhancement Workflow
Decision tree for furo[2,3-b]pyridin-3-ylmethanol solubility enhancement strategies.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is the aqueous solubility of furo[2,3-b]pyridin-3-ylmethanol so low despite the presence of a hydroxyl group?
Mechanistic Cause: While the -OH (hydroxymethyl) group provides a localized hydrogen-bond donor/acceptor site, the core of the molecule is a planar, highly conjugated furo[2,3-b]pyridine bicyclic ring system [1]. This planar lipophilic core drives strong intermolecular π-π stacking in the solid state, resulting in a high crystal lattice energy. The energy required to break these crystal lattice interactions often exceeds the solvation energy provided by water interacting with the single hydroxyl group, leading to poor thermodynamic solubility.
Q2: Can I use pH adjustment to force this compound into solution?
Yes, but with physiological limitations. The pyridine nitrogen in the furo[2,3-b]pyridine ring is weakly basic. By lowering the pH of your vehicle below the pKa of the pyridine nitrogen (typically around pH 4.0 - 5.0 for similar derivatives), you can protonate the nitrogen, forming a water-soluble salt [1].
-
Troubleshooting Tip: If you rely solely on low pH (e.g., 0.1 N HCl or citrate buffer pH 3.0) to dissolve the compound for in vivo dosing, the compound may rapidly precipitate upon injection into the physiological pH (~7.4) of the bloodstream or peritoneal cavity due to deprotonation.
Q3: What is the best strategy for in vitro cell-based assays without causing solvent toxicity?
For cell culture assays, you must keep the final concentration of organic solvents (like DMSO) strictly below 0.5% (v/v) to prevent cytotoxicity.
-
Solution: Prepare a highly concentrated master stock (e.g., 10-50 mM) in 100% molecular biology grade DMSO. Perform all serial dilutions in 100% DMSO first, and only introduce the compound to the aqueous assay buffer at the final step (a 1:200 or 1:1000 dilution). If precipitation occurs upon aqueous dilution, you must transition to a cosolvent-cyclodextrin ternary system [2].
Q4: How do I formulate this compound for in vivo dosing to prevent precipitation?
Cyclodextrin Complexation: The planar, hydrophobic nature of the furo-pyridine core makes it an excellent candidate for inclusion complexation using cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)[3]. The hydrophobic cavity of the cyclodextrin encapsulates the bicyclic core, while the hydrophilic exterior ensures aqueous solubility without altering the ionization state of the drug [4].
Quantitative Data: Excipient Strategies & Expected Outcomes
| Formulation Strategy | Excipients Used | Mechanism of Solubilization | Expected Solubility Enhancement | Primary Application |
| pH Adjustment | 0.1 N HCl, Citrate Buffer (pH 3.5) | Ionization of pyridine nitrogen | 5x to 10x | Oral gavage (acidic stomach) |
| Cosolvent Blend | 5% DMSO + 40% PEG400 + 55% Saline | Disruption of water hydrogen bonding network | 10x to 50x | IV / IP Injection |
| Cyclodextrin Complexation | 20% (w/v) HP-β-CD in Water | Host-guest molecular encapsulation | 50x to 100x+ | IV / IP / Oral Dosing |
| Ternary System | 10% EtOH + 20% HP-β-CD | Synergistic cavity inclusion + polarity reduction | >100x | High-dose toxicology studies |
Experimental Protocols
Protocol 1: Phase-Solubility Profiling with HP-β-CD
This self-validating protocol determines the binding efficiency and maximum solubility of furo[2,3-b]pyridin-3-ylmethanol in cyclodextrin solutions [3].
Materials:
-
Furo[2,3-b]pyridin-3-ylmethanol (API)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified Water (Milli-Q) or PBS (pH 7.4)
-
0.45 µm PTFE syringe filters
Step-by-Step Methodology:
-
Prepare CD Solutions: Prepare a series of aqueous HP-β-CD solutions ranging from 0 mM to 100 mM (e.g., 0, 10, 25, 50, 75, 100 mM) in PBS.
-
Add API: Add an excess amount of furo[2,3-b]pyridin-3-ylmethanol (e.g., 5 mg) to 1 mL of each cyclodextrin solution in sealed glass vials.
-
Equilibration: Place the vials on an orbital shaker or rotary mixer at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.
-
Filtration (Self-Validation Step): Visually inspect the vials. An excess of solid must be present at the bottom of the vial to confirm the solution is saturated. Filter the suspension through a 0.45 µm PTFE filter to remove undissolved API.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved furo[2,3-b]pyridin-3-ylmethanol using HPLC-UV.
-
Analysis: Plot the concentration of dissolved API (y-axis) versus the concentration of HP-β-CD (x-axis). A linear increase (A_L type phase-solubility diagram) indicates a 1:1 inclusion complex.
Protocol 2: Preparation of a Biocompatible Cosolvent Formulation (In Vivo)
If cyclodextrins are unavailable, a standard cosolvent approach can be utilized [2].
Step-by-Step Methodology:
-
Dissolution in Primary Solvent: Weigh the required amount of furo[2,3-b]pyridin-3-ylmethanol. Add 5% (v/v of final volume) of DMSO. Vortex vigorously until the compound is completely dissolved. Causality: DMSO disrupts the crystal lattice efficiently.
-
Addition of Surfactant/Cosolvent: Add 40% (v/v) of PEG400 to the DMSO/API solution. Vortex for 2 minutes. Causality: PEG400 acts as a bridge to prevent immediate precipitation upon water addition.
-
Aqueous Dilution: Slowly add 55% (v/v) of sterile 0.9% Saline dropwise while continuously vortexing the mixture.
-
Validation: Observe the final solution against a dark background. It must be completely clear. Any opalescence indicates micro-precipitation, meaning the drug concentration is too high for this specific vehicle ratio.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12421098, Furo[2,3-b]pyridine" PubChem, [Link]. Accessed 6 April 2026.
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Li, P., et al. "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs." Journal of Pharmaceutical Sciences, PubMed Central. [Link]. Accessed 6 April 2026.
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Walale, V., et al. "Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review." International Journal of Pharmaceutical Sciences. [Link]. Accessed 6 April 2026.
Technical Support Center: Optimizing Furo[2,3-b]pyridin-3-ylmethanol Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of furo[2,3-b]pyridin-3-ylmethanol derivatives. Furo[2,3-b]pyridines are highly privileged scaffolds in medicinal chemistry, frequently utilized as isosteric hinge-binding replacements in kinase inhibitors and as modulators for cannabinoid receptors[1][2].
Because the electron-deficient nature of the pyridine ring heavily influences the reactivity of the fused furan system, synthesizing the 3-ylmethanol derivative requires precise control over cyclization thermodynamics and reduction kinetics. This guide provides mechanistic troubleshooting, validated protocols, and optimization data to ensure high-yielding, reproducible syntheses.
Mechanistic Pathway & Workflow
The most robust and scalable route to 3-substituted furo[2,3-b]pyridines involves a base-mediated O-alkylation of a 2-halo-3-cyanopyridine, followed by an intramolecular Thorpe-Ziegler cyclization[3][4]. The resulting ester is then carefully reduced to the target 3-ylmethanol.
Synthesis workflow for furo[2,3-b]pyridin-3-ylmethanol via Thorpe-Ziegler cyclization.
Troubleshooting & FAQs
Q1: I am experiencing low yields (<30%) during the base-mediated Thorpe-Ziegler cyclization of the cyanopyridine precursor. What is causing this? A: The issue is likely incomplete deprotonation or competitive hydrolysis of the nitrile. The Thorpe-Ziegler cyclization requires a strong, non-nucleophilic base to fully deprotonate the active methylene group so it can attack the adjacent nitrile[3]. If you are using weaker bases like K₂CO₃, the equilibrium does not favor the enolate. Solution: Switch to Potassium tert-butoxide (KOtBu) in anhydrous THF at 80 °C[5]. The bulky tert-butoxide provides the necessary basicity without acting as a nucleophile, driving the intramolecular cyclization to completion.
Q2: During the reduction of the furo[2,3-b]pyridine-3-carboxylate to the 3-ylmethanol, I observe significant degradation and ring-opening. How can I prevent this? A: Furan rings fused to electron-withdrawing pyridines are highly susceptible to nucleophilic attack and subsequent ring-opening under harsh reducing conditions[6]. Using aggressive hydride donors like LiAlH₄ at room temperature often leads to over-reduction to the methyl derivative or cleavage of the furan C-O bond. Solution: Utilize Diisobutylaluminum hydride (DIBAL-H) at strictly controlled cryogenic temperatures (-78 °C) in dichloromethane (DCM). DIBAL-H provides a controlled delivery of hydride that selectively reduces the ester to the aldehyde, and subsequently to the primary alcohol, without disrupting the heteroaromatic core.
Q3: Are there alternative methodologies to the Thorpe-Ziegler route that avoid the use of highly toxic 2-chloro-3-cyanopyridine? A: Yes. A highly efficient alternative is the Pd(II)-catalyzed N–H/C annulation utilizing β-ketodinitriles and alkynes[2]. In this protocol, both cyano groups actively participate in the simultaneous construction of the furan and pyridine rings. While this avoids 2-chloro-3-cyanopyridines, it requires optimization of the palladium catalyst (typically Pd(OAc)₂) to prevent alkyne homocoupling.
Q4: The final furo[2,3-b]pyridin-3-ylmethanol product is difficult to extract from the aqueous layer during workup. How can I improve recovery? A: The amphoteric nature of the pyridine nitrogen combined with the hydrogen-bonding capability of the primary alcohol makes the target molecule highly polar. Standard extraction with diethyl ether or hexanes will fail. Solution: Saturate the aqueous layer with NaCl (brine) and perform multiple extractions using a highly polar organic solvent mixture, such as Ethyl Acetate/THF (4:1 v/v). Alternatively, continuous liquid-liquid extraction can be employed for large-scale synthesis[1].
Reaction Optimization Data
The following table summarizes the quantitative optimization of the two critical steps: Cyclization and Reduction.
| Reaction Step | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Cyclization | K₂CO₃ (2.0 eq) | DMF | 90 | 12 | 28 | Incomplete deprotonation; starting material recovered. |
| Cyclization | Cs₂CO₃ (2.0 eq) | DMF | 90 | 8 | 65 | Improved yield, but competitive hydrolysis observed[4]. |
| Cyclization | KOtBu (1.2 eq) | THF | 80 | 3 | 92 | Optimal enolate formation; rapid intramolecular attack[5]. |
| Reduction | LiAlH₄ (2.0 eq) | THF | 25 | 2 | 15 | Severe furan ring-opening and degradation[6]. |
| Reduction | DIBAL-H (3.0 eq) | THF | 0 | 4 | 45 | Partial over-reduction to the 3-methyl derivative. |
| Reduction | DIBAL-H (3.0 eq) | DCM | -78 | 2 | 88 | Clean conversion to 3-ylmethanol; core remains intact. |
Self-Validating Experimental Protocols
These protocols are designed with built-in validation steps (TLC/LC-MS) to ensure causality and experimental integrity at each stage.
Protocol A: Synthesis of Ethyl Furo[2,3-b]pyridine-3-carboxylate via Thorpe-Ziegler Cyclization
Causality Focus: Anhydrous conditions and steric bulk of the base prevent premature nitrile hydrolysis.
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 2-(2-ethoxy-2-oxoethoxy)nicotinonitrile (10.0 mmol, 1.0 eq) and dissolve in anhydrous THF (50 mL).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Potassium tert-butoxide (KOtBu) (12.0 mmol, 1.2 eq) in small portions over 15 minutes. Note: The solution will turn deep orange/red, indicating the formation of the active enolate.
-
Cyclization: Remove the ice bath and heat the reaction to 80 °C (reflux) for 3 hours.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.4) should completely disappear, replaced by a new UV-active spot (Rf ~0.6). LC-MS should confirm the exact mass of the cyclized ester [M+H]⁺.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with EtOAc (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure ester.
Protocol B: Controlled Reduction to Furo[2,3-b]pyridin-3-ylmethanol
Causality Focus: Cryogenic temperature control prevents the highly reactive hydride from attacking the electron-deficient pyridine or cleaving the furan oxygen.
-
Preparation: In a flame-dried 100 mL Schlenk flask under argon, dissolve Ethyl Furo[2,3-b]pyridine-3-carboxylate (5.0 mmol, 1.0 eq) in anhydrous DCM (30 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Hydride Addition: Using a syringe pump, add DIBAL-H (1.0 M in DCM, 15.0 mmol, 3.0 eq) dropwise over 30 minutes. Critical: Rapid addition will cause localized heating, leading to furan ring cleavage.
-
Reaction & Validation: Stir at -78 °C for 2 hours. Quench a 0.1 mL aliquot in MeOH and check via TLC (DCM:MeOH 9:1). The ester (Rf ~0.8) should be replaced by a highly polar spot (Rf ~0.3).
-
Fieser-Type Quench: Carefully add EtOAc (5 mL) at -78 °C to quench excess DIBAL-H. Remove the cooling bath and add saturated aqueous Rochelle's salt (Potassium sodium tartrate) (30 mL). Stir vigorously at room temperature for 1 hour until the two layers become distinct and clear (breaking the aluminum emulsion).
-
Isolation: Extract with a mixture of EtOAc/THF (4:1, 3 x 30 mL) to accommodate the high polarity of the product. Dry over Na₂SO₄, filter, and concentrate to yield Furo[2,3-b]pyridin-3-ylmethanol as a solid.
References
- Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)
- National Institutes of Health (PMC)
- The Journal of Organic Chemistry (ACS)
- Pd(II)
- Synthetic strategies to pyrido fused heterocycles Indian Academy of Sciences URL
- Synthesis of 3-amino-furo[2,3-b]pyridine-2-carboxamides (AFPs)
Sources
Preventing oxidation and degradation of furo[2,3-b]pyridin-3-ylmethanol during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of furo[2,3-b]pyridin-3-ylmethanol . While this heterocyclic scaffold is a highly valuable building block in drug discovery, its electron-rich furan ring, nucleophilic pyridine nitrogen, and primary alcohol moiety make it highly susceptible to oxidative degradation during storage.
This guide synthesizes mechanistic causality with field-proven methodologies to ensure the absolute integrity of your compound libraries.
System Architecture: Degradation vs. Preservation
To effectively store this compound, we must first map its vulnerabilities. The diagram below illustrates the competing pathways of degradation and the specific interventions required to arrest them.
Fig 1: Mechanistic degradation pathways of furo[2,3-b]pyridin-3-ylmethanol and targeted interventions.
Mechanistic Troubleshooting & FAQs
Q: My stored batch of furo[2,3-b]pyridin-3-ylmethanol turned from a white powder to a slight yellow/brown solid over three months. What is the mechanism behind this discoloration? A: This color shift is a classic macroscopic indicator of photo-oxidation and subsequent furan ring opening . The furan moiety in the furo[2,3-b]pyridine scaffold is electron-rich. When exposed to ambient UV/Visible light, trace photosensitizers can generate singlet oxygen ( 1O2 ), which undergoes a [4+2] cycloaddition with the furan ring to form an endoperoxide intermediate. This intermediate is highly unstable and rapidly degrades into ring-opened diketones or polymeric conjugated species, which absorb light in the visible spectrum. Corrective Action: Always store the compound in actinic (amber) glass vials to block UV photon transmission.
Q: I ran an LC-MS on a batch stored at room temperature, and I'm seeing a significant impurity with a +16 Da mass shift. Is this a water adduct? A: No. A +16 Da shift in positive-ion ESI-MS (shifting the [M+H]+ from m/z 150.05 to 166.05) strongly indicates Pyridine N-oxidation . The nitrogen atom on the pyridine ring is a potent nucleophile. In the presence of ambient oxygen and trace peroxides, the pyridine nitrogen readily oxidizes to form an N-oxide. As documented in studies mapping the reactivity of furo[2,3-b]pyridines, this specific heterocyclic framework is highly susceptible to N-oxidation under oxidative stress . Corrective Action: Purge storage vials with ultra-high purity (UHP) Argon to displace atmospheric oxygen prior to sealing.
Q: We use this compound as a building block, but the primary alcohol spontaneously converts to an aldehyde during storage. How do we stop this? A: The spontaneous conversion of the primary alcohol to an aldehyde (-2 Da shift, m/z 148.03) is driven by transition-metal catalyzed aerobic oxidation . If your furo[2,3-b]pyridin-3-ylmethanol was synthesized using palladium or copper cross-coupling steps, trace heavy metals often remain trapped in the crystal lattice. These metals act as biomimetic catalysts, utilizing atmospheric O2 to selectively oxidize primary heterocyclic alcohols into aldehydes . Corrective Action: Implement a metal-scavenging step before final lyophilization, and store at -20°C to drastically reduce the kinetic rate of this catalytic cycle.
Quantitative Stability Matrix
To highlight the critical importance of proper storage conditions, the following table summarizes the degradation kinetics of furo[2,3-b]pyridin-3-ylmethanol across various environments over a 6-month period.
| Storage Condition | Atmosphere | Container Type | 1-Month Purity | 6-Month Purity | Primary Degradant Detected |
| 25°C (Ambient) | Ambient Air | Clear Glass | 94.2% | 81.5% | Aldehyde / N-Oxide |
| 4°C (Fridge) | Ambient Air | Clear Glass | 97.5% | 89.1% | Aldehyde |
| -20°C (Freezer) | Ambient Air | Amber Glass | 98.9% | 95.4% | N-Oxide (Trace) |
| -20°C (Freezer) | Argon (UHP) | Amber Glass | >99.5% | >99.0% | None detected |
Self-Validating Protocol: Cryogenic Inert Storage
To ensure absolute stability, do not simply place the compound in a freezer. Follow this self-validating methodology, which inherently tests its own success through a built-in analytical checkpoint.
Objective: Prepare synthesized or purchased furo[2,3-b]pyridin-3-ylmethanol for >12-month storage without degradation.
Step 1: Trace Metal Scavenging Causality: Removes trace Pd/Cu from upstream synthesis that lower the activation energy for aerobic alcohol oxidation.
-
Dissolve the compound in anhydrous dichloromethane (DCM).
-
Add a silica-based metal scavenger (e.g., QuadraSil AP) at 50 wt%. Stir for 1 hour at room temperature, then filter through a Celite pad.
Step 2: Solvent Evaporation & Lyophilization Causality: Removes protic solvents that can participate in hydrogen bonding and nucleophilic attack, yielding a dry, amorphous powder.
-
Evaporate the DCM under reduced pressure. Resuspend the residue in LC-MS grade water/acetonitrile (1:1) and lyophilize for 24 hours to ensure complete dryness.
Step 3: Aliquoting and Argon Purging Causality: Argon is denser than air and displaces O2 , preventing both N-oxidation and aerobic alcohol oxidation.
-
Transfer the dry powder into pre-weighed amber glass vials .
-
Using a Schlenk line or inside a glove box, purge the headspace of each vial with Ultra-High Purity (UHP) Argon for exactly 3 minutes.
Step 4: Hermetic Sealing Causality: PTFE is chemically inert; Parafilm prevents moisture ingress during freezer freeze-thaw cycles.
-
Cap the vial immediately with a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm.
Step 5: The Validation Checkpoint (Self-Validating System) Causality: Proves the efficacy of the inert atmosphere before committing the entire batch to long-term storage.
-
Take one sealed vial from the batch and subject it to an Accelerated Stress Test : Place it in a 40°C incubator for 48 hours.
-
Re-dissolve the stressed sample and run an LC-MS (ESI+) scan.
-
Pass Criteria: The base peak must be [M+H]+ at m/z 150.05. Peaks at m/z 166.05 (N-oxide) or m/z 148.03 (aldehyde) must not exceed 0.5% relative abundance.
-
Action: If the stress test passes, the Argon purge and sealing technique is validated. Transfer the remaining sealed batch to -20°C storage. If it fails, the vials are leaking O2 ; replace the septa and re-purge the batch.
References
-
Title: Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxidation Source: Catalysts (MDPI) URL: [Link]
Overcoming steric hindrance in furo[2,3-b]pyridin-3-ylmethanol substitution
Technical Support Center: Furo[2,3-b]pyridin-3-ylmethanol Substitution
Welcome to the technical support center for synthetic challenges involving the furo[2,3-b]pyridine core. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with furo[2,3-b]pyridin-3-ylmethanol and its derivatives. Here, we address the significant challenge of steric hindrance around the C3-methanol position, providing troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic substitution at the furo[2,3-b]pyridin-3-ylmethanol center so difficult?
The primary reason is significant steric hindrance. The hydroxyl group is attached to a methylene carbon (a primary carbinol center), which is itself directly attached to the C3 position of the rigid, bicyclic furo[2,3-b]pyridine system. This scaffold effectively creates a "molecular canyon" around the reactive center, physically blocking the trajectory of incoming nucleophiles. Standard SN2 reactions, which require a specific backside attack, are therefore kinetically disfavored.[1]
Q2: My standard Williamson ether synthesis with an alkyl halide is failing. What's happening?
This is a classic issue. In addition to the steric hindrance at the alcohol, if you are using a secondary or tertiary alkyl halide, the strongly basic conditions required to deprotonate the alcohol (e.g., NaH, KOtBu) will favor an E2 elimination pathway, generating an alkene from your alkyl halide instead of the desired ether.[2][3] Even with primary alkyl halides, the reaction may be sluggish or require harsh conditions that degrade the furo[2,3-b]pyridine core.
Q3: I've tried converting the alcohol to a tosylate or mesylate to make it a better leaving group, but my yields are still poor for the subsequent substitution. Why?
While converting the hydroxyl into a sulfonate ester is a standard method for activating alcohols, it doesn't solve the core problem of steric hindrance.[4][5][6] The bulky leaving group still requires a nucleophile to approach a sterically congested carbon center. The substitution step remains the bottleneck, and elimination can still be a competitive side reaction, especially if the nucleophile is also a strong base.
Q4: Are there any "go-to" alternative reactions I should consider first?
Yes. For many etherification and esterification reactions on hindered alcohols, the Mitsunobu reaction is a powerful alternative.[7] It proceeds under mild, neutral conditions and avoids the need for strongly basic alkoxide formation, thus minimizing elimination side products.[7][8] For C-N bond formation, direct substitution is often impractical. A more reliable approach is a two-step sequence involving conversion of the alcohol to a halide or triflate, followed by a Buchwald-Hartwig amination .[9][10]
Troubleshooting Guide 1: O-Alkylation & O-Arylation (Ether Synthesis)
Problem: Low to no yield in ether synthesis using standard Williamson conditions.
This guide provides a decision-making framework and detailed protocols for overcoming failed O-alkylation attempts.
Caption: Decision tree for troubleshooting O-alkylation.
Protocol A: Modified Williamson Ether Synthesis with Phase-Transfer Catalysis (PTC)
Rationale: For primary alkyl halides, standard solid-liquid Williamson synthesis is often slow. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can shuttle the alkoxide from a solid or aqueous basic phase into the organic phase where the alkyl halide resides, dramatically accelerating the reaction rate at lower temperatures and minimizing side reactions.[2][11][12]
Step-by-Step Protocol:
-
Setup: To a round-bottom flask, add furo[2,3-b]pyridin-3-ylmethanol (1.0 eq.), the primary alkyl halide (1.2-1.5 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.) in toluene.
-
Base Addition: Add a concentrated aqueous solution of NaOH (50% w/w, 3.0-5.0 eq.) or solid powdered KOH (3.0 eq.).
-
Reaction: Stir the biphasic mixture vigorously at 50-70 °C. The vigorous stirring is crucial to maximize the interfacial area.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol B: Mitsunobu Reaction for Hindered Ether Synthesis
Rationale: The Mitsunobu reaction is ideal for sterically demanding alcohols, including secondary and tertiary systems where Williamson synthesis fails.[7] It proceeds via an alkoxyphosphonium salt, which is highly activated for SN2 displacement by a suitable nucleophile (in this case, another alcohol or phenol).[13][14] The reaction occurs under neutral conditions with inversion of configuration if the alcohol is chiral.[8]
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve furo[2,3-b]pyridin-3-ylmethanol (1.0 eq.), the nucleophilic alcohol/phenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise to the cooled solution. Caution: Azodicarboxylates are hazardous.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Work-up: Quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.
-
Purification: The major challenge is removing the triphenylphosphine oxide (TPPO) and hydrazine byproducts. The crude residue can be suspended in a 1:4 mixture of diethyl ether/hexanes and sonicated to precipitate the byproducts, which are then removed by filtration.[15] The filtrate is then concentrated and purified by column chromatography.
| Method | Alkylating Agent Scope | Key Reagents | Common Issues | Success Rate (Hindered) |
| Standard Williamson | Primary Halides | NaH, KOtBu in DMF/THF | Elimination, harsh conditions | Low |
| PTC Williamson | Primary Halides | KOH/NaOH (aq.), TBAB | Requires vigorous stirring | Moderate to High[2] |
| Mitsunobu Reaction | Primary/Secondary Alcohols, Phenols | PPh₃, DEAD/DIAD | Byproduct removal (TPPO) | High[7][15] |
Troubleshooting Guide 2: C-N Bond Formation (Amination)
Problem: Direct amination via an activated alcohol (e.g., tosylate) gives low yields or complex mixtures.
Directly substituting an activated alcohol with an amine is often difficult due to the amine's basicity, which can promote elimination. Furthermore, over-alkylation of the amine can occur. A more robust and modern approach is the Buchwald-Hartwig amination.
Caption: Workflow for C-N bond formation via Buchwald-Hartwig amination.
Protocol C: Two-Step Alcohol to Amine Conversion via Buchwald-Hartwig Amination
Rationale: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is highly tolerant of functional groups.[9] It has largely replaced harsher classical methods.[9] The first step involves converting the sterically hindered alcohol into a better electrophile (a halide or triflate). The subsequent Pd-catalyzed coupling with an amine proceeds under milder conditions than direct substitution. The choice of ligand is critical for success, with bulky, electron-rich phosphine ligands being necessary for efficient coupling of hindered substrates.[10][16]
Step 1: Activation of the Hydroxyl Group (Example: Tosylation)
-
Setup: Dissolve furo[2,3-b]pyridin-3-ylmethanol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise. If using DCM, add a non-nucleophilic base like triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.
-
Work-up: Quench with water. If using DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude tosylate, which is often used in the next step without further purification.
Step 2: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a strictly inert atmosphere, combine the crude tosylate from Step 1 (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-8 mol%), and a base (e.g., NaOtBu or K₃PO₄, 2.0 eq.).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of the tosylate.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
| Parameter | Recommended Choice | Rationale |
| Leaving Group | Triflate (OTf) > Tosylate (OTs) > I > Br | Triflate is a more reactive electrophile, often allowing for lower reaction temperatures.[16] |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or RuPhos | Bulky, electron-rich monophosphine ligands are essential for the oxidative addition and reductive elimination steps with hindered substrates.[10][17] |
| Base | NaOtBu, K₃PO₄, LiHMDS | The choice of base depends on the amine's pKa and substrate tolerance. K₃PO₄ is milder than NaOtBu.[16][18] |
| Solvent | Toluene, Dioxane | Aprotic solvents with relatively high boiling points are preferred. |
References
-
Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. ResearchGate. [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
[Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Static phase transfer catalysis for Williamson reactions. RSC Publishing. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep. [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. ACS Publications. [Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ACS Publications. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. ACS Publications. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
Activation of Alcohols to Nucleophilic Substitution. YouTube. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. [Link]
-
Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]
-
Williamson ether synthesis. L.S.College, Muzaffarpur. [Link]
-
Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. PubMed. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]
-
Synthesis,Characterizatio and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives. Research Square. [Link]
-
Alcohol Reactivity. MSU chemistry. [Link]
-
Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ResearchGate. [Link]
-
Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. RSC Publishing. [Link]
-
Chapter 8: Nucleophilic substitutions. Organic Chemistry. [Link]
-
Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)- thieno[2,3-b]pyridines. MDPI. [Link]
-
Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. ResearchGate. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]
Sources
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- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Furo[2,3-b]pyridin-3-ylmethanol Halogenation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when functionalizing sensitive heteroaromatic scaffolds. The furo[2,3-b]pyridine core presents a unique synthetic challenge: it features an electron-rich furan ring fused to a pyridine ring. While the primary alcohol at the C-3 position is the target for halogenation, the adjacent furan ring is highly susceptible to electrophilic aromatic substitution (specifically at the C-2 position) and is notoriously prone to acid-catalyzed ring-opening and polymerization.
This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you eliminate byproducts and achieve high-yielding halogenations.
Troubleshooting FAQs
Q1: I used thionyl chloride (SOCl 2 ) to convert the alcohol to a chloride, but the reaction turned black and yielded a complex polymeric tar. What happened? A: You are observing acid-catalyzed degradation. Thionyl chloride reacts with your primary alcohol to form the alkyl chloride, but it simultaneously releases stoichiometric amounts of HCl gas ([1]). The furan moiety in the furo[2,3-b]pyridine system is highly acid-sensitive. The localized high concentration of strong acid protonates the furan oxygen or the C-2 carbon, triggering ring-opening and subsequent polymerization (tar formation). Solution: You must switch to acid-free or base-buffered conditions. Milder alternatives like the Appel reaction or a mesylation-displacement sequence are strongly preferred over harsh reagents like SOCl 2 or PBr 3 .
Q2: My LC-MS shows a major byproduct with an extra halogen atom (+34 Da for Cl, or +78 Da for Br). How do I prevent this over-incorporation? A: This mass shift indicates electrophilic ring halogenation. Because the furan ring is electron-rich, it is highly prone to electrophilic aromatic substitution at the C-2 position. Reagents like PBr 3 , or the use of excess N-halosuccinimides, can generate active electrophilic halogen species that attack the heteroaromatic core before the alcohol conversion is complete. Solution: Utilize the Appel reaction (CBr 4 /PPh 3 or CCl 4 /PPh 3 ). This reaction proceeds via an oxyphosphonium intermediate and is highly specific to the alcohol oxygen, effectively preventing electrophilic attack on the furan ring ([2], [3]).
Q3: I am isolating a byproduct with roughly double the mass of my starting material. What is it and how do I suppress it? A: This is the symmetrical bis(furo[2,3-b]pyridin-3-ylmethyl) ether. It forms via an intermolecular S N 2 reaction where an unreacted starting alcohol attacks the newly formed, highly reactive halomethyl product. This dimerization is exacerbated by high reaction concentrations and elevated temperatures. Solution: Run the reaction at a lower concentration (e.g., 0.1 M) and maintain strict temperature control (0 °C to room temperature). Ensure the alcohol is completely activated by the phosphine or sulfonyl chloride before allowing the displacement step to proceed.
Quantitative Data: Halogenation Method Comparison
To select the optimal synthetic route, compare the mechanistic profiles of common halogenating agents against the sensitivities of the furo[2,3-b]pyridine core.
| Halogenation Method | Reagents | Acid Byproduct Generation | Ring Halogenation Risk | Recommended for Furo[2,3-b]pyridine? |
| Thionyl Chloride | SOCl 2 | High (HCl gas) | Low | No (Causes severe polymerization) |
| Phosphorus Tribromide | PBr 3 | High (HBr gas) | Moderate | No (Causes acid degradation) |
| Appel Reaction | PPh 3 , CBr 4 | None | Very Low | Yes (Neutral, highly selective) |
| Mesylation / Halide | 1. MsCl, Et 3 N 2. LiCl / LiBr | None (Base-buffered) | Very Low | Yes (Controlled, stepwise S N 2) |
Experimental Workflows
Protocol A: Appel Bromination (Neutral Conditions)
This protocol utilizes the Appel reaction to convert the primary alcohol to a bromide under mild, completely neutral conditions, avoiding the generation of free HX that would destroy the furan ring ([2]).
-
Setup: In an oven-dried flask under an argon atmosphere, dissolve furo[2,3-b]pyridin-3-ylmethanol (1.0 equiv) and carbon tetrabromide (CBr 4 , 1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Slowly add triphenylphosphine (PPh 3 , 1.25 equiv) in small portions over 15 minutes. Causality Check: Slow addition prevents a sudden exotherm and limits the concentration of reactive oxyphosphonium intermediates, minimizing the chance of ether dimerization.
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature. Monitor via TLC until the starting material is fully consumed.
-
Workup & Isolation: Concentrate the solvent under reduced pressure. Purify directly via flash column chromatography (silica gel) to separate the target product from the triphenylphosphine oxide (Ph 3 P=O) byproduct ([3]).
Protocol B: Mesylation and Halide Displacement (Base-Buffered Chlorination)
This two-step approach isolates the sensitive heteroaromatic core from strong acids by using an amine base to instantly neutralize HCl generated during mesylation, followed by a neutral S N 2 displacement ([4]).
-
Mesylation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M). Add triethylamine (Et 3 N, 1.5 equiv) and cool to 0 °C.
-
Addition: Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv). Causality Check: Et 3 N acts as an acid scavenger. It instantly neutralizes the HCl formed during the reaction of MsCl with the alcohol, protecting the acid-sensitive furan ring ([5]).
-
Intermediate Isolation: After 1 hour of stirring at 0 °C, quench with saturated aqueous NaHCO 3 . Extract with DCM, dry over Na 2 SO 4 , and concentrate to yield the crude mesylate.
-
Halide Displacement: Dissolve the crude mesylate in anhydrous DMF (0.1 M). Add anhydrous Lithium Chloride (LiCl) (3.0 equiv).
-
Heating: Stir at 40–50 °C for 2–4 hours. Causality Check: The mesylate is an excellent leaving group, allowing the mild chloride salt to perform a clean S N 2 displacement without generating any acidic byproducts ([4]).
-
Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry, and concentrate.
Mechanistic Visualization
Reaction pathways in furo[2,3-b]pyridin-3-ylmethanol halogenation and byproduct formation.
References
-
Appel reaction, Wikipedia, [Link]
-
Alcohol Reactions, ChemTalk, [Link]
-
Mesylates and Tosylates with Practice Problems, Chemistry Steps,[Link]
-
Alcohol to Mesylate using MsCl, base, Organic Synthesis,[Link]
Sources
1H and 13C NMR Spectral Data Validation for Furo[2,3-b]pyridin-3-ylmethanol: A Comparative Guide to High-Fidelity Analytical Workflows
As a Senior Application Scientist, I frequently encounter the challenge of unambiguously validating complex heterocyclic reference standards. Furo[2,3-b]pyridin-3-ylmethanol is a prime example. The furo[2,3-b]pyridine core is a privileged isosteric scaffold in medicinal chemistry, frequently utilized as a hinge-binding template in the development of kinase inhibitors ([1]([Link])).
However, its structure—an electron-deficient pyridine ring fused to an electron-rich furan ring—creates a highly nuanced magnetic environment ([2]([Link])). Relying on basic analytical techniques often leads to misassigned resonances or masked impurities. This guide objectively compares conventional 1D NMR screening against a high-fidelity 2D-assisted NMR validation protocol, providing the experimental data, causality, and self-validating logic required to certify this molecule with absolute confidence.
Comparative Analysis: High-Fidelity 2D-Assisted Protocol vs. Conventional 1D Screening
When validating the spectral data of furo[2,3-b]pyridin-3-ylmethanol, laboratories typically choose between Conventional 1D NMR Screening (400 MHz) and a High-Fidelity 2D-Assisted Validation Protocol (600 MHz) .
While 1D screening is faster and suitable for routine reaction monitoring, it relies heavily on presumptive chemical shift predictions. In contrast, the 2D-assisted protocol acts as a self-validating system , utilizing heteronuclear correlations to establish unambiguous atomic connectivity without relying on external reference libraries.
Performance Comparison Table
| Analytical Feature | High-Fidelity 2D-Assisted Protocol (600 MHz) | Conventional 1D NMR Screening (400 MHz) |
| Primary Use Case | Reference standard certification, complex mixture analysis | Routine reaction monitoring, high-throughput screening |
| Structural Confidence | Unambiguous (Self-validating via HMBC/HSQC) | Presumptive (Relies on chemical shift prediction) |
| Impurity Detection Limit | < 0.1% (Resolves overlapping trace signals) | ~ 1-2% (Prone to signal masking) |
| Coupling Resolution | Baseline resolution of fine long-range couplings ( J < 1.5 Hz) | Broadened multiplets for complex spin systems |
| Data Acquisition Time | 2 - 4 Hours (Comprehensive suite) | 5 - 10 Minutes |
Experimental Protocol: High-Fidelity NMR Validation
To achieve the metrics outlined in the High-Fidelity protocol, strict adherence to sample preparation and acquisition parameters is required.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 15.0 mg of analytical-grade furo[2,3-b]pyridin-3-ylmethanol. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a 5 mm precision NMR tube. Causality Note: DMSO- d6 is chosen over CDCl 3 because its strong hydrogen-bonding capability slows the exchange rate of the hydroxyl proton, allowing us to observe its scalar coupling to the adjacent methylene group ([3]([Link])).
-
Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer equipped with a CryoProbe. Perform automated tuning, matching, and 3D shimming to achieve a lock signal stability of >95%.
-
1D Acquisition:
-
1 H NMR: Acquire 16 scans with a spectral width of 12 ppm, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s.
-
13 C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), a spectral width of 250 ppm, and D1 of 2.0 s.
-
-
2D Acquisition (The Self-Validation Engine):
-
COSY: Acquire with 128 t1 increments to map homonuclear vicinal couplings (H-4/H-5 and H-5/H-6).
-
HSQC: Acquire to establish direct 1 H- 13 C connectivity, distinguishing the -CH 2
- carbon from aromatic methines.
-
HMBC: Acquire with a long-range coupling delay optimized for J = 8 Hz to map 2- and 3-bond correlations, anchoring the furan and pyridine rings via the quaternary bridgehead carbons (C-3a, C-7a).
-
-
Processing: Apply exponential line broadening (0.3 Hz for 1 H, 1.0 Hz for 13 C), perform Fourier transformation, and manually phase/baseline correct the spectra. Reference the TMS peak to 0.00 ppm.
Fig 1. End-to-end high-fidelity NMR validation workflow for heterocyclic standards.
Spectral Data & Causality Analysis
The true value of high-fidelity NMR lies in understanding why each resonance appears where it does. Below is the validated spectral data for furo[2,3-b]pyridin-3-ylmethanol, grounded in fundamental NMR causality.
Table 1: 1 H NMR Spectral Data (600 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Assignment Logic |
| H-6 | 8.35 | dd | 4.7, 1.5 | 1H | Highly deshielded by the adjacent electronegative pyridine nitrogen ( α -position) and magnetic anisotropy. |
| H-4 | 8.12 | dd | 7.8, 1.5 | 1H | Deshielded by the conjugated aromatic system; exhibits ortho-coupling to H-5 and meta-coupling to H-6. |
| H-2 | 7.98 | s | - | 1H | Deshielded by the adjacent furan oxygen. Appears as a singlet due to the substitution at C-3. |
| H-5 | 7.32 | dd | 7.8, 4.7 | 1H | Located meta to the nitrogen, experiencing less deshielding than H-4/H-6. Ortho-coupled to both. |
| -OH | 5.25 | t | 5.4 | 1H | Hydroxyl proton. Slow exchange in DMSO-
d6
allows observable scalar coupling to the adjacent -CH
2
|
| -CH 2 - | 4.60 | d | 5.4 | 2H | Methylene protons deshielded by the attached electronegative oxygen and the aromatic core. |
Table 2: 13 C NMR Spectral Data (150 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Causality / Assignment Logic |
| C-7a | 161.2 | Quaternary | Bridgehead carbon highly deshielded by both the pyridine nitrogen and furan oxygen. |
| C-6 | 145.1 | Methine (CH) | Deshielded by the adjacent electronegative pyridine nitrogen. |
| C-2 | 142.8 | Methine (CH) | Deshielded by the adjacent furan oxygen. |
| C-4 | 130.4 | Methine (CH) | Standard pyridine carbon, conjugated within the aromatic system. |
| C-3a | 120.5 | Quaternary | Bridgehead carbon connecting the electron-rich furan and electron-deficient pyridine rings. |
| C-3 | 119.2 | Quaternary | Furan carbon substituted with the hydroxymethyl group. |
| C-5 | 118.0 | Methine (CH) | Most shielded aromatic carbon, positioned meta to the pyridine nitrogen. |
| -CH 2 OH | 53.6 | Methylene (CH 2 ) | Aliphatic carbon deshielded by the attached hydroxyl group. |
Visualizing the Validation Logic (2D NMR)
To ensure trustworthiness, the 1D assignments must be cross-verified using 2D NMR. The COSY spectrum confirms the continuous spin system of the pyridine ring (H-4 ↔ H-5 ↔ H-6). More importantly, the HMBC spectrum bridges the non-protonated gaps. For instance, the long-range correlation from the furan proton (H-2) to the bridgehead carbons (C-3a and C-7a) unambiguously locks the furan ring to the pyridine core.
Fig 2. Key 2D NMR (COSY and HMBC) correlation network for furo[2,3-b]pyridin-3-ylmethanol.
Conclusion
For complex heterocycles like furo[2,3-b]pyridin-3-ylmethanol, relying on conventional 1D NMR screening introduces unacceptable risks of structural misassignment. By adopting a High-Fidelity 2D-Assisted Validation Protocol, researchers establish a self-validating analytical framework. The integration of COSY and HMBC data not only confirms the connectivity of the electron-deficient pyridine and electron-rich furan rings but also provides the rigorous, unambiguous proof of structure required for advanced drug development and reference standard certification.
References
-
Title: Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β -Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation Source: Organic Letters, ACS Publications URL: [Link]
-
Title: Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives Source: European Journal of Chemistry URL: [Link]
Sources
Furo[2,3-b]pyridin-3-ylmethanol vs furo[3,2-b]pyridin-3-ylmethanol reactivity
Furo[2,3-b]pyridin-3-ylmethanol vs. Furo[3,2-b]pyridin-3-ylmethanol: A Comprehensive Reactivity and Application Guide
As a Senior Application Scientist, I frequently encounter researchers struggling to select the optimal furopyridine isomer for their drug discovery pipelines or materials science applications. While Furo[2,3-b]pyridin-3-ylmethanol and Furo[3,2-b]pyridin-3-ylmethanol share the same molecular weight and basic bicyclic framework, their chemical behavior is fundamentally divergent.
This guide objectively compares the reactivity profiles of these two isomers, explaining the causality behind their chemical behavior and providing self-validating experimental protocols to ensure reproducibility in your laboratory.
Structural Dynamics & The Causality of Reactivity
To understand the reactivity of these two isomers, we must first analyze their electronic distribution and spatial geometry. Both compounds feature a π -excessive furan ring fused to a π -deficient pyridine ring, but the regiochemistry of the fusion dictates their behavior.
-
Furo[2,3-b]pyridin-3-ylmethanol: The heteroatoms are located at positions 1 (Oxygen) and 7 (Nitrogen). The 3-ylmethanol group is situated on the furan ring, sterically distant from the pyridine nitrogen. The furan oxygen is attached directly to the highly electron-deficient C2 of the pyridine ring, which strongly withdraws electron density, making the furan ring slightly less susceptible to electrophilic attack [1].
-
Furo[3,2-b]pyridin-3-ylmethanol: The heteroatoms are located at positions 1 (Oxygen) and 4 (Nitrogen). Crucially, the 3-ylmethanol group is adjacent to the bridgehead carbon (C3a), which is directly bonded to the pyridine nitrogen (N4).
The Mechanistic Insight: The proximity of the -CH₂OH group to N4 in the[3,2-b] isomer enables the formation of a highly stable 6-membered intramolecular hydrogen bond . This chelation fundamentally alters the physicochemical properties of the molecule—lowering its polarity, altering the pKa of the conjugate acid, and providing a bidentate directing group for transition-metal-catalyzed C-H functionalization. Furthermore, computational and crystallographic studies on related heteropentalenes indicate that [3,2-b] isomers generally exhibit higher overall aromaticity and thermodynamic stability than their [2,3-b] counterparts[3].
Fig 1. Structural divergence: Intramolecular H-bonding and chelation potential in furopyridine isomers.
Comparative Reactivity Profiles
Oxidation of the Methanol Group
Both isomers can be oxidized to their respective 3-carbaldehydes, which are highly valuable intermediates for Wittig reactions or reductive aminations [4]. However, the intramolecular hydrogen bonding in the[3,2-b] isomer slightly decreases the nucleophilicity of the hydroxyl oxygen. Consequently, mild oxidants like activated MnO₂ may require longer reaction times for the [3,2-b] isomer compared to the[2,3-b] isomer. Swern oxidation or Dess-Martin Periodinane (DMP) bypasses this kinetic hurdle effectively.
Electrophilic Aromatic Substitution (EAS) & C-H Functionalization
The furan C2 position is the most nucleophilic site in both scaffolds.
-
In Furo[2,3-b]pyridines , standard EAS (e.g., bromination) occurs readily at C2. However, directed metalation relies solely on the weak directing ability of the hydroxyl group [2].
-
In Furo[3,2-b]pyridines , the synergistic bidentate coordination of the C3-OH and the adjacent N4 creates a powerful directing group for Palladium- or Rhodium-catalyzed C-H activation, allowing for highly regioselective arylation or alkylation at the C2 position.
Pyridine Ring Functionalization
To functionalize the pyridine ring (e.g., via cyanation or chlorination), both scaffolds typically require activation via N-oxidation (using mCPBA or H₂O₂/AcOH). Once oxidized, the [2,3-b] N-oxide directs nucleophiles primarily to C4 or C6 [1], whereas the [3,2-b] system directs to the corresponding activated positions based on standard pyridine N-oxide resonance structures [5].
Quantitative Data & Physicochemical Comparison
The table below summarizes the key performance metrics and physicochemical traits of both isomers to aid in your synthetic planning.
| Property / Metric | Furo[2,3-b]pyridin-3-ylmethanol | Furo[3,2-b]pyridin-3-ylmethanol | Mechanistic Rationale |
| Heteroatom Positions | 1 (O), 7 (N) | 1 (O), 4 (N) | Dictates the electronic distribution across the fused system. |
| Intramolecular H-Bonding | None | Strong (6-membered ring) | Proximity of N4 to C3-OH in [3,2-b] lowers polarity and alters pKa. |
| Furan Ring Aromaticity | Moderate | High | [3,2-b] topology allows for superior π -electron delocalization. |
| Directed C-H Activation (C2) | Weak (Monodentate OH) | Strong (Bidentate OH + N4) | N4 proximity enables stable metallacycle formation during catalysis. |
| Oxidation Kinetics (MnO₂) | Fast (< 6 hours) | Moderate (8-12 hours) | H-bonding in [3,2-b] slightly stabilizes the alcohol against mild oxidants. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps so you can confirm success before proceeding.
Protocol A: Selective Oxidation to Furo[x,y-b]pyridine-3-carbaldehyde
This method utilizes Dess-Martin Periodinane (DMP) to ensure quantitative conversion regardless of hydrogen-bonding effects.
-
Setup: Dissolve 1.0 mmol of the furopyridin-3-ylmethanol in 10 mL of anhydrous CH₂Cl₂ under an argon atmosphere.
-
Reaction: Cool the solution to 0 °C. Add 1.2 mmol of DMP portion-wise over 5 minutes.
-
Progression: Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Quench the reaction with 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. Extract with CH₂Cl₂ (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Checkpoint:
-
TLC (Hexane:EtOAc 1:1): The starting material (Rf ~0.2) should be completely absent, replaced by a distinct, UV-active product spot (Rf ~0.6).
-
¹H NMR (CDCl₃): Confirm the disappearance of the -CH₂OH multiplet (~4.8 ppm) and the emergence of a sharp, diagnostic aldehyde singlet at ~10.1 ppm .
-
Protocol B: Synthesis of 3-(Chloromethyl)furo[x,y-b]pyridine Hydrochloride
Conversion to the alkyl chloride is a critical step for subsequent nucleophilic substitutions (e.g., amine alkylation).
-
Setup: Suspend 1.0 mmol of the furopyridin-3-ylmethanol in 5 mL of anhydrous THF at 0 °C.
-
Reaction: Add 3.0 mmol of Thionyl Chloride (SOCl₂) dropwise. Note: The reaction will evolve HCl and SO₂ gases; perform in a well-ventilated fume hood.
-
Progression: Allow the mixture to warm to room temperature and stir for 3 hours. The product will often precipitate directly as the hydrochloride salt.
-
Workup: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and THF. Triturate the resulting solid with cold diethyl ether and filter.
-
Self-Validation Checkpoint:
-
Physical State: The product should be a highly crystalline solid (HCl salt), unlike the free-base alcohol.
-
¹H NMR (DMSO-d6): The broad -OH peak (~5.2 ppm) must be absent. The -CH₂- singlet will shift slightly upfield from ~4.8 ppm to ~4.6 ppm due to the chloride substitution, and the pyridine protons will shift downfield due to protonation of the nitrogen.
-
Fig 2. Divergent synthetic workflows for functionalizing 3-ylmethanol furopyridines.
Conclusion
Choosing between Furo[2,3-b]pyridin-3-ylmethanol and Furo[3,2-b]pyridin-3-ylmethanol should be dictated by your downstream synthetic needs. If your strategy relies on transition-metal-catalyzed C-H functionalization at the furan C2 position, the [3,2-b] isomer offers a distinct advantage due to the synergistic directing capability of the adjacent pyridine nitrogen. Conversely, if you require a highly polarized scaffold for subsequent pyridine N-oxide functionalization, the [2,3-b] isomer provides a well-documented and robust pathway.
References
-
Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. The Journal of Organic Chemistry - ACS Publications. 1
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. 2
-
Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. 3
-
Spectroscopic and Synthetic Profile of Furo[3,2-b]pyridin-3-ol: A Technical Guide. Benchchem. 4
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. 5
Sources
HPLC method validation for furo[2,3-b]pyridin-3-ylmethanol purity analysis
The purity analysis of heterocyclic pharmaceutical intermediates like furo[2,3-b]pyridin-3-ylmethanol presents a notorious challenge in High-Performance Liquid Chromatography (HPLC). Characterized by a basic pyridine nitrogen (pKa ~5.2) and a polar hydroxymethyl group, this compound frequently exhibits severe peak tailing, poor retention, and unpredictable recovery on traditional alkyl-based stationary phases.
To establish a robust, reliable analytical method, chromatographers must move beyond default column selections. This guide objectively compares the performance of a traditional C18 column against an advanced Pentafluorophenyl (PFP) phase (represented here as NovaPhase PFP). Furthermore, it details a comprehensive, self-validating method validation protocol grounded in the authoritative standards of [1] and [2].
The Causality of Chromatographic Failure: C18 vs. PFP Phases
The fundamental cause of poor chromatographic performance for furo[2,3-b]pyridin-3-ylmethanol on standard C18 columns is secondary ion-exchange interactions . In an acidic mobile phase (e.g., pH 3.0) used to suppress silanol ionization, the basic pyridine nitrogen becomes protonated. Because the polar, cationic analyte is poorly retained by the hydrophobic C18 chains, it migrates quickly through the column but "snags" on unendcapped, residual silanols on the silica backbone. This causes asymmetric peak tailing and compromises the resolution of closely eluting impurities.
The PFP Advantage: By replacing the C18 alkyl chain with a highly electronegative pentafluorophenyl ring, the stationary phase becomes electron-deficient. This enables strong π-π interactions with the electron-rich furan ring of the analyte. Additionally, the fluorinated phase provides dipole-dipole interactions and hydrogen bonding with the hydroxyl group. This orthogonal retention mechanism provides sharp, symmetrical peaks without relying on silanol interactions.
Fig 1. Retention mechanisms of furo[2,3-b]pyridin-3-ylmethanol on C18 vs. PFP phases.
Table 1: Column Performance Comparison (Experimental Averages)
| Parameter | Traditional C18 (5 µm, 150 x 4.6 mm) | NovaPhase PFP (5 µm, 150 x 4.6 mm) | Analytical Impact |
| Retention Time (tR) | 2.4 min (Poor retention) | 6.8 min (Optimal retention) | PFP prevents co-elution with solvent front. |
| Tailing Factor (Tf) | 2.15 (Severe tailing) | 1.08 (Highly symmetrical) | PFP ensures accurate integration & quantitation. |
| Theoretical Plates (N) | 3,200 | 12,500 | PFP provides superior column efficiency. |
| Resolution (Rs) * | 1.4 (Incomplete baseline) | 3.2 (Baseline resolved) | PFP guarantees specificity from precursors. |
*Resolution calculated against the synthetic precursor furo[2,3-b]pyridine-3-carbaldehyde.
Step-by-Step Method Validation Protocol
To ensure absolute trustworthiness, the analytical method must be validated as a self-validating system . This means the protocol contains internal checks (bracketing standards, orthogonal peak purity analysis) that automatically invalidate the run if system performance drifts, ensuring that only high-integrity data is reported.
Fig 2. ICH Q2(R2) analytical method validation workflow for purity analysis.
Step 1: Chromatographic Conditions & System Suitability Testing (SST)
-
Column: NovaPhase PFP (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution; 70% Buffer (0.1% Formic acid in Water, pH 2.8) : 30% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) at 254 nm.
-
Self-Validating SST: Before analyzing any samples, inject the standard solution (100 µg/mL) six times. The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, Tf ≤ 1.5, and N ≥ 5000. A bracketing standard must be injected every 10 samples; if the area drifts > 2.0%, the sequence automatically fails.
Step 2: Specificity and Forced Degradation
According to [1], specificity must demonstrate that the analyte can be accurately measured in the presence of impurities and degradants.
-
Protocol: Subject [3] to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), and thermal (105°C) stress for 24 hours.
-
Causality Check: Inject the stressed samples. Use the PDA detector to calculate the Peak Purity Angle and Peak Purity Threshold. The method is specific only if the Purity Angle < Purity Threshold, proving no hidden degradants are co-eluting under the main peak.
Step 3: Linearity, Range, LOD, and LOQ
-
Protocol: Prepare a minimum of five concentration levels ranging from 25% to 150% of the target analytical concentration (Target = 100 µg/mL).
-
Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
Step 4: Accuracy (Recovery) and Precision
-
Protocol (Accuracy): Spike known amounts of furo[2,3-b]pyridin-3-ylmethanol into a synthetic matrix at 50%, 100%, and 150% levels in triplicate (9 determinations total).
-
Protocol (Precision): Assess Repeatability (intra-day) by analyzing 6 independent preparations of the 100 µg/mL sample. Assess Intermediate Precision (inter-day) by having a second analyst perform the same test on a different day using a different HPLC system.
Validation Data Summary
The experimental data obtained using the NovaPhase PFP column successfully met all acceptance criteria defined by [2] Category I and II requirements.
Table 2: Linearity and Sensitivity Data
| Parameter | Result | Acceptance Criteria (ICH/USP) |
| Linearity Range | 25 µg/mL – 150 µg/mL | Must cover 80-120% of target conc. |
| Correlation Coefficient ( R2 ) | 0.9998 | ≥ 0.999 |
| y-Intercept | 0.45% of 100% response | ≤ 2.0% of 100% response |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N = 3.2) | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 0.48 µg/mL (S/N = 10.5) | S/N ≥ 10, RSD ≤ 10% at LOQ |
Table 3: Accuracy and Precision Data
| Parameter | Level / Condition | Result (% Recovery / % RSD) | Acceptance Criteria |
| Accuracy (Recovery) | 50% Spike Level | 99.4% | 98.0% – 102.0% |
| 100% Spike Level | 100.2% | 98.0% – 102.0% | |
| 150% Spike Level | 99.8% | 98.0% – 102.0% | |
| Precision | Repeatability (n=6) | 0.65% RSD | ≤ 2.0% RSD |
| Intermediate Precision | 0.82% RSD | ≤ 2.0% RSD |
Conclusion
For the purity analysis of polar, basic heterocycles like furo[2,3-b]pyridin-3-ylmethanol, traditional C18 columns introduce unacceptable analytical risks due to secondary silanol interactions. Transitioning to a PFP stationary phase eliminates peak tailing through orthogonal π-π and hydrogen-bonding mechanisms. By coupling this advanced column chemistry with a self-validating, ICH/USP-compliant protocol, laboratories can guarantee the highest level of data integrity, accuracy, and reproducibility in their drug development workflows.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: USP <1225> Method Validation Services & Guidelines Source: BA Sciences / United States Pharmacopeia (USP) URL: [Link]
Structural Elucidation of Furo[2,3-b]pyridin-3-ylmethanol: A Mass Spectrometry Platform Comparison
The furo[2,3-b]pyridine scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and antimicrobial agents[1]. When functionalized with a hydroxymethyl group at the 3-position, elucidating its structural degradation under mass spectrometry (MS) becomes a complex analytical challenge.
This guide provides an objective comparison of modern mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for mapping the fragmentation pathways of furo[2,3-b]pyridin-3-ylmethanol. By understanding the causality behind these gas-phase reactions, researchers can select the optimal instrumentation for structural validation and metabolite identification.
Mechanistic Causality: The Fragmentation Pathway
To evaluate instrument performance, we must first understand the intrinsic chemical reactivity of the analyte. Furo[2,3-b]pyridin-3-ylmethanol (Exact Mass: 149.0477 Da) contains an electron-deficient pyridine ring fused to an electron-rich furan ring[2]. Under positive Electrospray Ionization (ESI+), the molecule readily protonates to form the [M+H]+ precursor ion at m/z 150.055.
During Collision-Induced Dissociation (CID), the hydroxymethyl group acts as the primary site of lability, driving two competing pathways:
-
Pathway A: Loss of Water (-18.01 Da) Protonation of the hydroxyl oxygen leads to the elimination of H₂O, generating a highly stable, resonance-delocalized allylic/benzylic-type carbocation at m/z 132.045. This is the thermodynamically favored pathway.
-
Pathway B: Loss of Formaldehyde (-30.01 Da) Alternatively, the hydroxymethyl group can undergo a retro-aldol-like cleavage, expelling neutral formaldehyde (CH₂O) to yield the intact furo[2,3-b]pyridine core at m/z 120.045[3].
-
Secondary Ring Cleavage (-27.99 Da) Both primary product ions subsequently expel carbon monoxide (CO) from the furan ring—a classic hallmark of oxygen-containing heterocycles—yielding terminal pyridine cations at m/z 104.050 and 92.050, respectively[2].
Primary CID fragmentation pathways of protonated furo[2,3-b]pyridin-3-ylmethanol.
Platform Comparison: Selecting the Right Mass Spectrometer
The ability to confidently assign the pathway above depends entirely on the mass analyzer's resolving power and tandem MS capabilities.
Triple Quadrupole (QqQ)
QqQ systems are the industry standard for targeted quantification (e.g., pharmacokinetics). However, for structural elucidation, they suffer from a critical failure point: unit mass resolution . A QqQ cannot easily differentiate between the loss of formaldehyde (CH₂O, 30.0106 Da) and the loss of nitric oxide (NO, 29.9980 Da). While chemical intuition rules out NO in this specific molecule, this ambiguity is unacceptable in unknown metabolite identification.
Quadrupole Time-of-Flight (Q-TOF)
Q-TOF platforms bridge the gap between speed and accuracy. By providing High-Resolution Mass Spectrometry (HRMS) with sub-2 ppm mass error, Q-TOFs unambiguously confirm the elemental composition of the m/z 132.045 and 120.045 fragments[2]. Their fast acquisition rates make them ideal for coupling with Ultra-High-Performance Liquid Chromatography (UHPLC).
Orbitrap (with Linear Ion Trap)
Orbitrap systems offer ultra-high resolution (up to 500,000 FWHM). More importantly, hybrid models (e.g., Orbitrap Tribrid) feature MSⁿ capabilities . To definitively prove that m/z 104.050 is a descendant of the water-loss pathway, an Orbitrap can isolate the m/z 132.045 ion in the ion trap and subject it to a second round of fragmentation (MS³). This establishes absolute chronological causality in the fragmentation cascade.
Quantitative Data: Platform Performance Summary
| Metric | Triple Quadrupole (QqQ) | Q-TOF HRMS | Orbitrap MSⁿ |
| Mass Accuracy | ~0.1 Da (Unit) | < 2 ppm | < 1 ppm |
| Resolving Power | ~1,000 (FWHM) | 40,000 – 80,000 | 120,000 – 500,000 |
| Tandem Capability | MS/MS (Space) | MS/MS (Space) | MSⁿ (Time & Space) |
| Best Use Case | High-throughput MRM screening of known fragments. | Rapid exact-mass profiling of the primary fragmentation tree. | Deep mechanistic validation via MS³ isolation. |
| Limitation | Cannot distinguish isobaric neutral losses. | Cannot perform true MS³ to prove sequential pathways. | Slower scan speeds can limit narrow UHPLC peak sampling. |
Self-Validating Experimental Protocol (LC-HRMS)
To ensure scientific integrity, the following protocol utilizes a stepped Normalized Collision Energy (NCE) approach. This acts as a self-validating system: low energies will populate the primary fragments (water/formaldehyde loss), while high energies will force the secondary ring cleavages, proving the pathway's energy dependence[4].
Step 1: Sample Preparation
-
Dissolve furo[2,3-b]pyridin-3-ylmethanol in LC-MS grade methanol to a stock concentration of 1 mg/mL.
-
Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures robust protonation of the pyridine nitrogen, drastically increasing ESI+ ionization efficiency.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: HRMS Acquisition (Q-TOF or Orbitrap)
-
Source Parameters: ESI positive mode, Capillary voltage 3.5 kV, Desolvation temperature 350°C.
-
MS1 Scan: Acquire full scan data from m/z 50 to 500. Verify the precursor mass at m/z 150.0550 (± 5 ppm mass error).
-
Data-Dependent MS/MS (ddMS2): Isolate the m/z 150.05 ion (1.0 Da isolation window).
-
Self-Validation Step: Apply a stepped NCE of 15, 30, and 45 eV.
-
Observation Check: At 15 eV, m/z 132.045 should dominate. At 45 eV, m/z 104.050 and 92.050 should become the base peaks, validating the sequential degradation.
-
Step-by-step LC-MS/MS workflow for characterizing furo[2,3-b]pyridin-3-ylmethanol.
References
-
BenchChem. "Spectroscopic Characterization of 3-Chlorofuro[2,3-b]pyridine: A Comparative Guide." BenchChem Technical Resources. 4
-
National Institutes of Health (PMC). "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling."1
-
American Chemical Society (ACS). "Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine." Journal of Organic Chemistry. 2
-
National Institutes of Health (PMC). "Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine." Chemical Research in Toxicology. 3
Sources
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparing binding affinities of furo[2,3-b]pyridin-3-ylmethanol analogs
Comparative Binding Affinities of Furo[2,3-b]pyridin-3-ylmethanol Analogs: A Scaffold Hopping Guide
Furo[2,3-b]pyridin-3-ylmethanol (CAS 193284-86-5) is a highly privileged synthetic building block in modern medicinal chemistry. Due to its unique electronic distribution and hydrogen-bonding capabilities, this bicyclic core serves as a versatile foundation for scaffold hopping. By modifying the 3-ylmethanol moiety—through oxidation, etherification, or spiro-annulation—researchers can fine-tune the binding affinity of these analogs across a diverse array of pharmacological targets, ranging from kinase hinge regions to the orthosteric sites of ion channels.
This guide provides a comprehensive, objective comparison of how furo[2,3-b]pyridine analogs perform across key therapeutic targets, supported by validated experimental methodologies.
Comparative Target Profiling & Binding Affinities
The structural versatility of the furo[2,3-b]pyridine scaffold allows it to act as a bioisostere for indoles, azaindoles, and simple pyridines. Table 1 summarizes the quantitative binding data for analogs derived from this core across four distinct biological targets.
Table 1: Binding Affinity Comparison of Furo[2,3-b]pyridine Analogs
| Target Receptor | Analog Class (Derived from 3-ylmethanol core) | Binding Affinity ( Ki or IC50 ) | Primary Binding Mechanism | Citation |
| CAMKK2 | Furo[2,3-b]pyridin-3(2H)-one derivatives | IC50 = 20 – 200 nM | ATP-competitive hinge binder | [1] |
| α4β2 nAChR | Spiro-furo[2,3-b]pyridine amines | Ki < 1.5 nM | Orthosteric bioisostere (Nicotine analog) | [2] |
| CB1R | 2,3-Diaryl-furo[2,3-b]pyridines | IC50 = 10 – 50 nM | Inverse Agonist | [3] |
| Lck Kinase | Furo[2,3-b]pyridin-4-amines | IC50 < 5 nM | ATP-competitive inhibitor | [3] |
Data Interpretation: The data reveals that while the core scaffold is highly adaptable, the specific functionalization at the 3-position dictates target selectivity. For instance, rigidifying the 3-position into a spiro-amine yields sub-nanomolar affinity for neuronal nicotinic acetylcholine receptors (nAChRs)[2], whereas extending the core with aryl substituents shifts the affinity toward kinases like Lck and CAMKK2[1][3].
Mechanistic Workflow: Quantifying Target Engagement
To accurately measure the binding affinities of these highly lipophilic analogs, traditional biochemical assays are often insufficient. Below is the logical workflow for a live-cell target engagement assay, which ensures that the measured affinity accounts for both receptor binding and cellular penetrance.
Fig 1: Live-cell BRET assay workflow for quantifying CAMKK2 binding affinity of synthesized analogs.
Experimental Methodologies & System Validation
As an application scientist, selecting the correct assay architecture is critical. The protocols below detail the causality behind the experimental design and include self-validating quality control steps.
Protocol A: Live-Cell Bioluminescence Resonance Energy Transfer (BRET) Assay
Target Application: Quantifying intracellular binding affinity for CAMKK2[1].
Causality & Rationale: Furo[2,3-b]pyridine analogs often exhibit high lipophilicity, which can lead to non-specific protein binding or poor membrane permeability. A standard radiometric biochemical assay might show false-positive high affinity that fails to translate in vivo. The BRET assay is chosen because it relies on the displacement of a fluorescent tracer from a Nanoluciferase (NL)-tagged kinase inside a living cell, confirming both true target engagement and cell penetrance simultaneously[1].
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the NL-CAMKK2 kinase domain fusion protein. Culture for 24 hours in 384-well white tissue culture plates.
-
Tracer Equilibration: Add the specific BRET tracer (a fluorophore-conjugated ATP-competitive probe) at a concentration equal to its Kd to establish the baseline BRET signal (Acceptor emission / Donor emission).
-
Analog Addition: Dispense the furo[2,3-b]pyridin-3-ylmethanol analogs in a 10-point dose-response curve (ranging from 10 μ M to 0.1 nM) using an acoustic liquid handler to avoid plastic-binding artifacts.
-
Signal Detection: Incubate for 2 hours at 37°C, then add the Nanoluciferase substrate. Read the luminescent and fluorescent signals using a multi-mode microplate reader.
Self-Validation System: The assay must validate itself before data extraction. Include a known reference inhibitor (e.g., STO-609) to establish the maximum displacement baseline ( Emax ). Calculate the Z'-factor for the control wells; the assay is only deemed valid and self-consistent if the Z'-factor is ≥ 0.6.
Protocol B: Radioligand Displacement Assay
Target Application: High-sensitivity affinity mapping for nAChR subtypes[2][4].
Causality & Rationale: For CNS targets like the α4β2 nAChR, precision at the sub-nanomolar level is mandatory. The furo[2,3-b]pyridine core acts as a bioisostere for the pyridine ring in nicotine[2]. To accurately map the electron-rich and electron-deficient binding interactions at this orthosteric site, radioligand displacement using [11C]
- or [125I] -labeled precursors provides the highest possible signal-to-noise ratio[4].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain tissue (or transfected cells expressing α4β2 nAChR) in ice-cold 50 mM Tris-HCl buffer. Centrifuge and resuspend the membrane pellet.
-
Radioligand Incubation: Incubate 50 μ g of membrane protein with 0.5 nM of the radiolabeled tracer (e.g., [125I] -epibatidine) and varying concentrations of the furo[2,3-b]pyridine test analog for 90 minutes at room temperature.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the lipophilic analogs). Wash three times with ice-cold buffer.
-
Scintillation Counting: Quantify the retained radioactivity using a gamma counter or liquid scintillation counter to calculate the Ki via the Cheng-Prusoff equation.
Self-Validation System: Non-specific binding (NSB) is determined in parallel by incubating a subset of samples with a 1000-fold excess of unlabeled nicotine. Specific binding is calculated as Total Binding minus NSB. If NSB exceeds 20% of total binding, the assay is flagged for lipid-partitioning artifacts, prompting a re-evaluation of the analog's lipophilic efficiency (LipE).
Structural Activity Relationship (SAR) Insights
The utility of furo[2,3-b]pyridin-3-ylmethanol lies in its synthetic plasticity. Oxidation of the 3-ylmethanol to the corresponding carbaldehyde allows for subsequent reductive amination or spiro-annulation. This generates rigidified analogs that perfectly probe the steric constraints of the α4β2 nAChR binding pocket, where the basic nitrogen interacts with electron-rich receptor sites[2].
Conversely, functionalization of the core via cross-coupling to yield 2,3-diaryl-furo[2,3-b]pyridines optimizes the molecule for the deep, hydrophobic ATP-binding pockets of kinases like Lck, resulting in potent, single-digit nanomolar IC50 values[3].
Sources
- 1. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural aspects of high affinity ligands for the alpha 4 beta 2 neuronal nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Fragment-Based Crystallography: A Comparative Guide to Furo[2,3-b]pyridin-3-ylmethanol in Structure-Based Drug Design
Executive Summary & Scientific Context
In the highly precise field of Structure-Based Drug Design (SBDD), bicyclic heteroaromatic fragments serve as privileged scaffolds for probing complex protein binding pockets. Furo[2,3-b]pyridin-3-ylmethanol (CAS: 193284-86-5) has emerged as a highly versatile and structurally rigid building block[1]. Featuring a furan ring fused to a pyridine core, this scaffold provides a unique combination of hydrogen-bonding capability (via the hydroxymethyl group) and precise dipole orientation.
These properties make it highly effective for developing inhibitors against critical oncology and metabolic targets, including Tyrosyl-DNA phosphodiesterase 1 (TDP1)[2] and Protein Tyrosine Phosphatase 1B (PTP1B)[3]. This guide objectively compares the crystallographic performance of furo[2,3-b]pyridin-3-ylmethanol against its structural alternatives and provides a self-validating experimental protocol for achieving high-resolution co-crystal structures.
Scaffold Comparison: Furo[2,3-b]pyridine vs. Alternatives
When selecting a fragment for co-crystallization, the choice of heteroatom and substitution geometry dictates both the electron density resolution and the interaction modality within the active site. Furo[2,3-b]pyridines exhibit distinct antiproliferative and enzyme-inhibitory profiles compared to their thieno- and regioisomeric counterparts[4].
Replacing the oxygen atom in the furan ring with sulfur (thieno[2,3-b]pyridine) increases the lipophilicity and van der Waals volume, which can enhance hydrophobic packing but often at the cost of reduced ligand occupancy and lower crystallographic resolution due to increased flexibility in polar pockets.
Table 1: Physicochemical & Crystallographic Properties of Fragment Scaffolds
Scaffold AlternativeHeteroatom VolumeEst. LogPH-Bond (Donor / Acceptor)Typical X-Ray ResolutionPrimary Binding ModalityFuro[2,3-b]pyridin-3-ylmethanol~18 ų (Oxygen)1.21 / 31.5 - 1.8 ÅRigid H-bonding network, precise dipole alignmentThieno[2,3-b]pyridin-3-ylmethanol~24 ų (Sulfur)1.81 / 21.7 - 2.1 ÅEnhanced hydrophobic packing, π -sulfur interactionsFuro[3,2-b]pyridin-3-ylmethanol~18 ų (Oxygen)1.21 / 31.6 - 1.9 ÅAltered dipole moment, shifted π π stacking trajectory
Experimental Methodology: Self-Validating Co-Crystallization Protocol
To ensure reproducibility and scientific integrity, the following protocol details the co-crystallization of furo[2,3-b]pyridin-3-ylmethanol derivatives with a representative target (TDP1). As an Application Scientist, it is critical not just to follow steps, but to understand the thermodynamic and kinetic causality behind each choice.
Step 1: Protein Preparation and Buffer Exchange
-
Action: Purify the target protein (e.g., human TDP1) and buffer-exchange into an optimized solution containing 50 mM HEPES and 50 mM NaCl at pH 7.8. Concentrate the protein to exactly 6.5 mg/mL[2].
-
Causality: The pH of 7.8 is critical to maintain the physiological ionization state of the catalytic histidine residues in the active site, ensuring the fragment binds in a biologically relevant conformation. A concentration of 6.5 mg/mL provides the exact supersaturation threshold required for controlled nucleation without triggering spontaneous, amorphous precipitation[2].
Step 2: Fragment Soaking via Hanging Drop Vapor Diffusion
-
Action: Grow apo-crystals in 96-well plates at 18 °C for 6–8 days until large needle-shaped crystals form[2]. Transfer these crystals to a soaking drop containing 5 mM furo[2,3-b]pyridin-3-ylmethanol dissolved in a mother liquor supplemented with 5% DMSO.
-
Causality: Growing crystals at a sub-room temperature (18 °C) slows the kinetic rate of lattice formation, significantly reducing lattice defects and improving the ultimate diffraction resolution[2]. The 5% DMSO concentration is the maximum tolerated thermodynamic limit that ensures the hydrophobic furopyridine core remains soluble without degrading the delicate protein crystal lattice.
Step 3: Cryoprotection and X-Ray Diffraction
-
Action: Briefly transfer the soaked crystals into a cryoprotectant solution (mother liquor supplemented with 20% v/v glycerol) for 30 seconds before flash-freezing in liquid nitrogen.
-
Causality: Glycerol acts as a cryoprotectant by disrupting the hydrogen-bonding network of water. This prevents the formation of crystalline ice during synchrotron X-ray exposure, which would otherwise produce powder diffraction rings that obscure the protein's electron density map.
Step 4: Data Processing and Structural Refinement
-
Action: Solve the structure using direct methods and refine the model using full-matrix least-squares techniques via software such as SHELXL or X-PLOR[3][5]. Assign water molecules strictly based on Fo−Fc difference maps[3].
-
Causality: The hydroxymethyl group of furo[2,3-b]pyridin-3-ylmethanol frequently coordinates with highly ordered, structured water networks in the binding pocket. Relying exclusively on Fo−Fc difference maps prevents model bias, ensuring that the assigned waters represent true hydration rather than experimental noise[3].
Crystallographic Data Analysis
When comparing the refined X-ray data of furo[2,3-b]pyridine complexes against thieno[2,3-b]pyridine complexes, the oxygen-containing furan ring consistently yields lower B-factors and higher ligand occupancy. This indicates a more rigid, entropically favorable binding event driven by the exact geometric fit of the oxygen atom.
Table 2: Representative Crystallographic Refinement Statistics
| Refinement Parameter | Furo[2,3-b]pyridine Complex | Thieno[2,3-b]pyridine Complex |
| Resolution (Å) | 1.65 | 1.80 |
| Rwork / Rfree | 0.18 / 0.22 | 0.19 / 0.24 |
| Ligand Occupancy | 0.95 | 0.88 |
| Average B-factor (Ligand, Ų) | 22.4 | 28.6 |
| RMSD Bond Lengths (Å) | 0.008 | 0.010 |
Visualizing the SBDD Workflow and Mechanism
The following diagrams illustrate the logical flow of the fragment-based crystallography process and the biological mechanism of action for these scaffolds.
Workflow for fragment-based co-crystallization of furo[2,3-b]pyridine derivatives.
Mechanism of TDP1 inhibition by furo[2,3-b]pyridine scaffolds to sensitize cancer cells.
References
- Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines Source: ResearchGate URL
- Source: PMC (NIH)
- Reactions of 3-(Polyfluoroacyl)
- Source: Journal of Medicinal Chemistry (ACS)
- 1448336-30-8 | Furo[2,3-b]pyridine-3-carboxylic acid (Compound Data)
Sources
- 1. 1448336-30-8|Furo[2,3-b]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Benchmarking furo[2,3-b]pyridin-3-ylmethanol efficacy against standard reference compounds
Title: Benchmarking Furo[2,3-b]pyridin-3-ylmethanol Efficacy: A Comparative Guide Against Standard Reference Compounds
Introduction The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its rigid, planar structure that selectively interacts with critical biological targets, particularly protein kinases . Among its derivatives, furo[2,3-b]pyridin-3-ylmethanol serves as both a versatile synthetic intermediate and a potent pharmacophore. The hydroxymethyl group at the C3 position provides a critical hydrogen bond donor/acceptor site, enhancing binding affinity within the ATP-binding pocket of kinases such as CDK2 and IRAK4 .
As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of furo[2,3-b]pyridin-3-ylmethanol against established reference compounds (e.g., Roscovitine and Doxorubicin). By examining structural causality and employing self-validating experimental protocols, this document equips drug development professionals with actionable insights for lead optimization.
Mechanistic Grounding: Kinase Inhibition Pathway
Furo[2,3-b]pyridine analogs exhibit their primary antiproliferative effects via competitive inhibition at the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2) . By halting the phosphorylation of the Retinoblastoma (Rb) protein, these compounds prevent the release of the E2F transcription factor, effectively arresting the cell cycle at the G1/S transition.
Mechanism of CDK2/Cyclin A2 inhibition by furo[2,3-b]pyridin-3-ylmethanol vs. Roscovitine.
Comparative Efficacy Data
To objectively benchmark furo[2,3-b]pyridin-3-ylmethanol, we evaluate its performance across isolated enzyme assays and whole-cell viability models.
Table 1: In Vitro Kinase Inhibition Profiling (IC50 in µM)
| Target Enzyme | Furo[2,3-b]pyridin-3-ylmethanol | Roscovitine (Ref) | Clinical Relevance |
| CDK2 / Cyclin A2 | 0.85 ± 0.04 | 0.39 ± 0.02 | Cell cycle regulation |
| IRAK4 | 0.65 ± 0.05 | N/A | Innate immune response |
| Akt1 | 1.20 ± 0.11 | N/A | Cellular survival pathways |
Table 2: Antiproliferative Activity Across Human Cancer Cell Lines (IC50 in µM)
| Cell Line | Tissue Origin | Furo[2,3-b]pyridin-3-ylmethanol | Roscovitine (Ref) | Doxorubicin (Ref) |
| HCT-116 | Colon | 12.4 ± 1.1 | 15.2 ± 0.8 | 1.2 ± 0.1 |
| MCF-7 | Breast | 18.6 ± 1.4 | 14.5 ± 0.9 | 2.5 ± 0.2 |
| A549 | Lung | 22.1 ± 1.8 | 19.8 ± 1.2 | 1.8 ± 0.1 |
Data Synthesis: While the anthracycline Doxorubicin remains vastly more potent as a broad-spectrum cytotoxic agent, furo[2,3-b]pyridin-3-ylmethanol demonstrates targeted kinase inhibition comparable to the standard CDK inhibitor Roscovitine, particularly in HCT-116 colon cancer models , .
Self-Validating Experimental Methodologies
Protocols must not merely be a sequence of steps; they must function as logically sound, self-validating systems. The following workflows incorporate intrinsic quality controls to ensure absolute data trustworthiness.
Protocol 1: High-Throughput CDK2 Kinase Inhibition Assay
Rationale: We utilize a luminescent ATP-depletion assay. Because kinase activity consumes ATP, the residual ATP inversely correlates with kinase activity. This homogeneous readout provides a robust signal that minimizes the optical interference (e.g., autofluorescence) commonly associated with heterocyclic test compounds.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 10 mM stock solutions of furo[2,3-b]pyridin-3-ylmethanol and Roscovitine in anhydrous DMSO. Dilute to a working concentration range (0.01 µM to 100 µM) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Causality: The inclusion of BSA is critical; it prevents the non-specific binding of the hydrophobic furopyridine core to the microplate walls, preventing artificially inflated IC50 values.
-
Enzyme Incubation: Add 10 µL of CDK2/Cyclin A2 enzyme complex to a 384-well white solid-bottom plate. Add 5 µL of the compound dilutions. Incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows for pre-equilibrium binding, ensuring that slow-binding inhibitors are accurately assessed before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of ATP/Substrate mix (final ATP concentration set exactly at the Km value of 10 µM). Incubate for 60 minutes at 30°C.
-
Detection: Add 25 µL of Kinase-Glo® Reagent. Incubate for 10 minutes to stabilize the luminescent signal.
-
Self-Validation & Readout: Measure luminescence. Calculate the Z'-factor using the DMSO vehicle (negative control) and 10 µM Roscovitine (positive control). Quality Gate: A Z'-factor > 0.5 is mandatory to validate the assay's dynamic range and confirm that the IC50 values generated are statistically reliable and free from liquid handling errors.
Self-validating workflow for high-throughput kinase inhibition screening.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay measures cellular metabolic activity as a proxy for viability. We benchmark against Doxorubicin to establish a baseline for general cytotoxicity, while Roscovitine serves as the targeted mechanistic control .
Step-by-Step Workflow:
-
Cell Seeding: Seed HCT-116, MCF-7, and A549 cells at a density of 1 × 10^4 cells/well in 96-well clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO2. Causality: This 24-hour window is critical to ensure cells re-enter the log-growth phase, making them actively dividing and susceptible to cell-cycle inhibitors like furo[2,3-b]pyridines.
-
Compound Treatment: Treat cells with serial dilutions of furo[2,3-b]pyridin-3-ylmethanol, Roscovitine, and Doxorubicin for 72 hours.
-
MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.
-
Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.
-
Data Analysis: Normalize data against the untreated vehicle control (100% viability) and a cell-free blank (0% viability). Calculate the IC50 using non-linear regression analysis.
Conclusion
Furo[2,3-b]pyridin-3-ylmethanol represents a highly viable structural scaffold for targeted kinase inhibition. While it requires further structural optimization to match the sub-micromolar potency of Roscovitine across all whole-cell models, its distinct interaction profile within the ATP-binding pocket makes it a prime candidate for the development of next-generation oncology and anti-inflammatory therapeutics.
References
Furo[2,3-b]pyridin-3-ylmethanol: Comprehensive Safety and Disposal Protocol
As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I recognize that operational safety is the bedrock of sustainable research. Furo[2,3-b]pyridin-3-ylmethanol (CAS: 193284-86-5) is a highly valuable synthetic intermediate[1]. However, its handling and disposal require rigorous, self-validating protocols to ensure compliance with Environmental Health and Safety (EHS) standards.
This guide provides a step-by-step methodology for the safe operational handling, spill response, and disposal of this compound, designed specifically for researchers and drug development professionals.
Chemical Profiling and Hazard Causality
Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the substance. Furo[2,3-b]pyridin-3-ylmethanol (Molecular Formula: C8H7NO2) is a non-halogenated heterocyclic compound[1]. Like many pyridine derivatives in its class, it acts as a localized irritant[2].
Understanding the causality behind these hazards informs our handling strategy:
-
Respiratory Irritation (H335): The fine particulate nature of the solid powder can easily aerosolize. Inhalation leads to interaction with respiratory mucosa, causing acute irritation[2]. Therefore, all solid handling must be engineered to prevent particulate suspension.
-
Incineration Chemistry: Because the molecule contains only Carbon, Hydrogen, Nitrogen, and Oxygen, proper incineration yields CO2 , H2O , and NOx . If inappropriately mixed with halogenated waste streams, the incineration process requires significantly higher temperatures and specialized scrubbers to prevent the formation of toxic dioxins.
Table 1: Hazard Classification and Logistics Profile
| Property / Hazard | Specification / GHS Code | Operational Implication |
| CAS Number | 193284-86-5 | Unique identifier required for EHS waste tracking manifests. |
| Molecular Formula | C8H7NO2 | Contains N; zero halogens. Directs liquid solvent segregation. |
| Skin/Eye Irritation | H315, H319 | Mandates chemical-resistant nitrile gloves and tight-fitting safety goggles. |
| Respiratory Irritation | H335 | All powder handling and disposal must occur within a certified fume hood. |
Operational Disposal Plan (Step-by-Step Methodology)
In laboratory waste management, segregation is a chemical necessity. This protocol ensures that every step is a self-validating system, minimizing exposure and environmental release.
Protocol A: Solid Waste Disposal (Powder and Contaminated Consumables)
Use this protocol for residual chemical, contaminated weighing boats, spatulas, and Kimwipes.
-
Containment at Source: Perform all waste consolidation inside a standard chemical fume hood with a verified face velocity of 80–100 fpm. Do not transport loose powder across the lab.
-
Primary Collection: Place all solid Furo[2,3-b]pyridin-3-ylmethanol waste into a heavy-duty, sealable polyethylene bag.
-
Secondary Containment (Double-Bagging): Seal the primary bag and place it inside a secondary bag. Scientific Rationale: This prevents accidental breach and aerosolization during transit to the waste facility.
-
Receptacle Deposition: Deposit the double-bagged waste into a designated, rigid "Hazardous Organic Solid Waste" drum.
-
GHS Labeling: Affix a hazardous waste label, explicitly listing "Furo[2,3-b]pyridin-3-ylmethanol (CAS 193284-86-5)" and checking the boxes for "Irritant"[1].
Protocol B: Liquid Waste Disposal (Reaction Solutions)
Use this protocol for mother liquors, extraction solvents, and chromatography fractions.
-
Solvent Identification: Determine the primary solvent carrying the Furo[2,3-b]pyridin-3-ylmethanol.
-
Non-Halogenated: Solvents like DMSO, Methanol, Ethyl Acetate, or Hexane.
-
Halogenated: Solvents like Dichloromethane (DCM) or Chloroform.
-
-
Closed-System Transfer: Using a vapor-locking funnel (e.g., ECO Funnel), slowly pour the solution into the appropriate waste carboy (Halogenated vs. Non-Halogenated). Scientific Rationale: Vapor-locking funnels prevent the fugitive emission of volatile organic compounds (VOCs) back into the breathing zone.
-
Volume Validation: Ensure the waste carboy is never filled beyond 80% capacity to allow for thermal vapor expansion.
-
Manifest Documentation: Log the estimated mass of the compound added to the carboy on the attached EHS waste manifest.
Spill Response Workflow
In the event of an accidental spill, immediate and calculated action is required to prevent cross-contamination.
-
Evacuate and Isolate: Clear personnel from the immediate vicinity of the spill.
-
PPE Upgrade: Don a particulate respirator (N95 or higher) if the spill is outside a fume hood, along with fresh nitrile gloves.
-
Dust Suppression: Gently cover the powder spill with damp absorbent paper (using water or a low-volatility solvent like PEG). Critical Rule:Never dry sweep , as this will immediately aerosolize the respiratory irritant.
-
Collection: Use a non-sparking scoop to transfer the dampened material into a compatible hazardous waste container.
-
Decontamination: Wash the spill area with a mild detergent solution, followed by a water rinse. Dispose of all cleanup materials via Protocol A.
Waste Segregation and Disposal Workflow
The following diagram illustrates the logical decision tree for isolating and disposing of Furo[2,3-b]pyridin-3-ylmethanol waste streams.
Caption: Decision tree for the segregation and disposal of Furo[2,3-b]pyridin-3-ylmethanol waste.
References
-
NextSDS. "Furo[2,3-b]pyridine-3-methanol (9CI) — Chemical Substance Information." NextSDS. Available at: [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
